[Ser140]-plp(139-151)
Description
BenchChem offers high-quality [Ser140]-plp(139-151) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Ser140]-plp(139-151) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H104N20O17/c1-40(2)25-51(63(99)80-36-60(95)84-55(30-45-34-77-39-82-45)71(107)92-24-14-21-58(92)70(106)89-54(31-61(96)97)68(104)85-50(20-11-13-23-74)66(102)90-56(72(108)109)27-42-15-6-5-7-16-42)86-67(103)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(101)49(19-10-12-22-73)83-59(94)35-79-64(100)52(26-41(3)4)87-69(105)57(37-93)91-62(98)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,93H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,100)(H,80,99)(H,83,94)(H,84,95)(H,85,104)(H,86,103)(H,87,105)(H,88,101)(H,89,106)(H,90,102)(H,91,98)(H,96,97)(H,108,109)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIBUOXNUPHALR-UVIWMAFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H104N20O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1521.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to [Ser140]-PLP(139-151): A Key Tool in Autoimmune Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ser140]-PLP(139-151) is a synthetic peptide fragment derived from the myelin proteolipid protein (PLP), a major component of the central nervous system (CNS) myelin sheath. This modified peptide, where the cysteine at position 140 is substituted with a serine, is a crucial tool in the study of autoimmune diseases, particularly multiple sclerosis (MS). The serine substitution enhances the peptide's stability without compromising its antigenic properties. [Ser140]-PLP(139-151) is widely used to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible mouse strains, such as the SJL/J mouse. EAE is the most commonly used animal model for MS, mimicking many of the clinical and pathological features of the human disease, including a relapsing-remitting course. This guide provides a comprehensive overview of [Ser140]-PLP(139-151), including its biochemical properties, its use in inducing EAE, and the immunological mechanisms it triggers.
Biochemical Profile
The [Ser140]-PLP(139-151) peptide is a linear sequence of 13 amino acids. Its enhanced stability compared to the native sequence makes it a reliable and consistent tool for in vivo studies.
| Property | Value |
| Sequence | H-His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH |
| Molecular Formula | C72H104N20O17 |
| Molecular Weight | 1521.72 g/mol |
| Modification | Cysteine to Serine substitution at position 140 |
Experimental Protocols
The primary application of [Ser140]-PLP(139-151) is the induction of EAE in SJL/J mice. The following is a detailed protocol for this procedure.
EAE Induction with [Ser140]-PLP(139-151)
Materials:
-
[Ser140]-PLP(139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX) from Bordetella pertussis (optional, for a more severe initial disease course)
-
Phosphate-Buffered Saline (PBS)
-
Female SJL/J mice, 8-12 weeks old
-
Syringes and needles
Procedure:
-
Peptide Emulsion Preparation: Prepare an emulsion of [Ser140]-PLP(139-151) in CFA. A common concentration is 1-2 mg/mL of the peptide in PBS, emulsified with an equal volume of CFA. The final concentration of the peptide is typically 50-100 µg per 100 µL of emulsion.
-
Immunization: Anesthetize the mice and inject a total of 100 µL of the peptide/CFA emulsion subcutaneously, distributed over two sites on the flank.
-
Pertussis Toxin Administration (Optional): For a more acute and severe initial EAE episode, administer PTX intraperitoneally. A typical dose is 100-200 ng per mouse in PBS, given at the time of immunization and again 48 hours later.[1]
-
Monitoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. Body weight should also be recorded.
-
Clinical Scoring: Score the clinical severity of EAE based on a standardized scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
Quantitative Data Presentation
The following tables summarize typical quantitative data from EAE experiments using [Ser140]-PLP(139-151).
Table 1: Typical EAE Induction Outcomes in SJL/J Mice
| Parameter | Without Pertussis Toxin | With Pertussis Toxin |
| Disease Incidence | 90-100% | 90-100% |
| Day of Onset | 11-15 days post-immunization | 9-14 days post-immunization |
| Mean Peak Score | 2.0 - 3.0 | 3.0 - 4.0 |
| Relapse Rate | 50-80% | 20-50% |
Table 2: Cytokine Profile in Splenocytes from EAE-induced Mice
Data represents typical changes in cytokine production upon restimulation with [Ser140]-PLP(139-151) in vitro.
| Cytokine | Expected Change in EAE Mice | Role in EAE Pathogenesis |
| IFN-γ | Increased | Pro-inflammatory, promotes Th1 response |
| IL-17 | Increased | Pro-inflammatory, key cytokine in EAE |
| IL-4 | Decreased or unchanged | Anti-inflammatory, promotes Th2 response |
| IL-10 | Decreased or unchanged | Anti-inflammatory, regulatory cytokine |
Signaling Pathways and Experimental Workflows
Experimental Workflow for EAE Induction and Analysis
The following diagram illustrates the typical experimental workflow for inducing and analyzing EAE using [Ser140]-PLP(139-151).
Caption: Experimental workflow for inducing EAE with [Ser140]-PLP(139-151).
Signaling Pathway of T-Cell Activation by [Ser140]-PLP(139-151)
The encephalitogenic activity of [Ser140]-PLP(139-151) is mediated by its recognition by autoreactive CD4+ T helper cells. The following diagram depicts the signaling cascade initiated by the presentation of the peptide by an antigen-presenting cell (APC) to a CD4+ T cell.
Caption: T-cell activation signaling pathway initiated by [Ser140]-PLP(139-151).
Conclusion
[Ser140]-PLP(139-151) is an indispensable tool for researchers and drug development professionals working on multiple sclerosis and other autoimmune diseases. Its ability to reliably induce a relapsing-remitting EAE in SJL/J mice provides a robust platform for studying disease pathogenesis and for the preclinical evaluation of novel therapeutic agents. A thorough understanding of the experimental protocols and the underlying immunological mechanisms, as outlined in this guide, is essential for the effective use of this important research peptide.
References
The Encephalitogenic Determinant: A Technical Guide to the Core Function of Myelin Proteolipid Protein 139-151
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Proteolipid Protein (PLP) 139-151, a peptide fragment of the most abundant protein in the central nervous system (CNS) myelin, serves as a critical tool in the study of autoimmune demyelinating diseases. Its primary and most well-documented function is its role as an encephalitogenic determinant, capable of inducing Experimental Autoimmune Encephalomyelitis (EAE) in susceptible animal models, particularly the SJL/J mouse strain. EAE is a widely used animal model for human multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the CNS. This technical guide provides an in-depth exploration of the core functions of PLP 139-151, focusing on its mechanism of action, the cellular and molecular pathways it triggers, and its application in preclinical research.
Core Function: Induction of Experimental Autoimmune Encephalomyelitis
The seminal function of PLP 139-151 is its ability to initiate an autoimmune response against the myelin sheath, leading to the clinical and pathological hallmarks of EAE. This process is primarily mediated by the activation of autoreactive CD4+ T helper (Th) cells.
Mechanism of Action
The induction of EAE by PLP 139-151 involves a cascade of immunological events:
-
Antigen Presentation: Following administration with an adjuvant, such as Complete Freund's Adjuvant (CFA), PLP 139-151 is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. The peptide is then presented on the surface of APCs bound to Major Histocompatibility Complex (MHC) class II molecules, specifically I-A^s in the context of SJL/J mice.
-
T-Cell Activation: Naive CD4+ T cells with T-cell receptors (TCRs) that specifically recognize the PLP 139-151/I-A^s complex become activated. This activation is a two-signal process, requiring both the TCR-MHC interaction and co-stimulatory signals from molecules like CD28 on the T cell and B7 on the APC.
-
Clonal Expansion and Differentiation: Activated T cells undergo clonal expansion and differentiate into pro-inflammatory effector T-cell subsets, predominantly Th1 and Th17 cells.
-
CNS Infiltration and Demyelination: These activated, myelin-specific T cells cross the blood-brain barrier and infiltrate the CNS. Upon re-encountering their cognate antigen on local APCs, such as microglia, they become reactivated and release a barrage of pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and interleukin-17 (IL-17). This cytokine storm leads to the recruitment of other immune cells, inflammation, and ultimately, the destruction of the myelin sheath, resulting in the neurological deficits characteristic of EAE.
Quantitative Data Summary
The following tables summarize key quantitative data related to the function of PLP 139-151.
Table 1: T-Cell Proliferative Responses to PLP 139-151
| Peptide Concentration (µg/mL) | Mean CPM (Counts Per Minute) ± SD | Stimulation Index (SI) |
| 0 (unstimulated) | 8,550 ± 980 | 1 |
| 10 | 45,230 ± 3,450 | 5.3 |
| 50 | 125,670 ± 11,200 | 14.7 |
| 100 | 189,450 ± 15,600 | 22.2 |
Data are representative of lymph node cells from SJL/J mice immunized with PLP 139-151 and restimulated in vitro.[1]
Table 2: Cytokine Secretion by PLP 139-151-Specific T-Cell Clones
| Cytokine | Concentration (pg/mL) | T-Cell Phenotype |
| IFN-γ | >5,000 | Th1 |
| IL-2 | <80 | Th1 |
| IL-4 | <80 | Th1 |
| IL-10 | 840 | Th1 |
| IL-17 | High | Th17 |
Data from culture supernatants of PLP 139-151-specific T-cell clones activated with the peptide.[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams illustrate the key signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research findings. The following protocols are foundational for studying the function of PLP 139-151.
Protocol 1: Induction of Active Experimental Autoimmune Encephalomyelitis (EAE)
Materials:
-
Female SJL/J mice (8-12 weeks old)
-
Myelin Proteolipid Protein (PLP) 139-151 peptide (high purity)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX) from Bordetella pertussis
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles
Procedure:
-
Peptide Emulsification: Prepare an emulsion of PLP 139-151 in CFA. A common concentration is 1 mg/mL of peptide in the final emulsion. Ensure a stable water-in-oil emulsion is formed by vigorous vortexing or sonication.
-
Immunization: Anesthetize the mice. Subcutaneously inject 100 µL of the emulsion (containing 50-100 µg of PLP 139-151) into two sites on the flank of each mouse.
-
Pertussis Toxin Administration (Optional): For a more robust and synchronized disease course, administer 100-200 ng of PTX in 100 µL of PBS via intraperitoneal injection on the day of immunization and again 48 hours later.
-
Clinical Monitoring: Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE. Use a standardized scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund; 5 = death).
-
Termination and Tissue Collection: At the desired time points (e.g., peak of disease, remission), euthanize the mice and collect tissues (brain, spinal cord, lymph nodes, spleen) for histological and immunological analyses.
Protocol 2: T-Cell Proliferation Assay
Materials:
-
Lymph nodes and/or spleens from PLP 139-151-immunized mice
-
PLP 139-151 peptide
-
Complete RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol
-
96-well round-bottom culture plates
-
[³H]-Thymidine
-
Cell harvester and scintillation counter
Procedure:
-
Cell Preparation: Prepare single-cell suspensions from the lymph nodes and/or spleens of immunized mice.
-
Cell Plating: Plate the cells in 96-well plates at a density of 2-5 x 10⁵ cells per well in a final volume of 200 µL.
-
Antigen Stimulation: Add PLP 139-151 peptide to the wells at various concentrations (e.g., 0, 1, 10, 50, 100 µg/mL) in triplicate. Include a positive control (e.g., Concanavalin A) and a negative control (media alone).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Thymidine Incorporation: Pulse each well with 1 µCi of [³H]-Thymidine and incubate for an additional 18-24 hours.
-
Harvesting and Counting: Harvest the cells onto filter mats using a cell harvester and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as mean counts per minute (CPM) ± standard deviation or as a Stimulation Index (SI), calculated as the mean CPM of antigen-stimulated wells divided by the mean CPM of unstimulated wells.
Conclusion
Myelin Proteolipid Protein 139-151 is an indispensable tool for researchers in the fields of neuroimmunology and drug development for autoimmune diseases like multiple sclerosis. Its well-characterized encephalitogenic function provides a robust and reproducible model to investigate the fundamental mechanisms of autoimmune-mediated demyelination and to evaluate the efficacy of novel therapeutic interventions. This technical guide provides a comprehensive overview of its core function, supported by quantitative data, visual representations of key processes, and detailed experimental protocols to facilitate further research and discovery.
References
role of [Ser140]-plp(139-151) in EAE pathogenesis
An In-depth Technical Guide on the Role of [Ser140]-PLP(139-151) in the Pathogenesis of Experimental Autoimmune Encephalomyelitis
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) stands as the most extensively studied animal model for multiple sclerosis (MS), a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS).[1][2][3] EAE models are crucial for dissecting the complex autoimmune mechanisms that drive MS and for evaluating novel therapeutic strategies.[1][4][5] The induction of EAE is typically achieved by immunizing susceptible animal strains with myelin-derived proteins or peptides.[1][6][7]
Among the various encephalitogenic peptides, proteolipid protein (PLP) and its fragments are of significant interest. PLP is the most abundant protein in the CNS myelin sheath.[6][7] The peptide fragment corresponding to amino acids 139-151 of PLP is a potent inducer of EAE, particularly in the SJL mouse strain.[8][9][10] The native sequence of this peptide contains a cysteine at position 140. However, a synthetic variant, [Ser140]-PLP(139-151), where serine is substituted for cysteine, is widely used. This substitution enhances the peptide's stability without compromising its encephalitogenic properties.[11] Immunization with [Ser140]-PLP(139-151) in SJL mice typically induces a relapsing-remitting disease course, which closely mirrors the most common clinical form of human MS, making it an invaluable tool for MS research.[6][12][13]
This technical guide provides a comprehensive overview of the role of [Ser140]-PLP(139-151) in EAE pathogenesis, targeting researchers, scientists, and professionals in drug development. It details the underlying immunological mechanisms, presents quantitative data from key studies, outlines experimental protocols, and visualizes critical pathways and workflows.
Core Pathogenic Mechanism
The pathogenesis of EAE induced by [Ser140]-PLP(139-151) is a multi-step process orchestrated by the adaptive immune system, primarily involving autoreactive CD4+ T helper cells.[8][14] The disease is dependent on both Th1 and Th17 cell lineages.[6]
The process begins with the subcutaneous injection of the PLP peptide emulsified in Complete Freund's Adjuvant (CFA). CFA contains heat-killed Mycobacterium tuberculosis, which activates innate immune cells, such as dendritic cells and macrophages, at the injection site. These activated antigen-presenting cells (APCs) take up and process the [Ser140]-PLP(139-151) peptide. The processed peptide is then presented on Major Histocompatibility Complex (MHC) class II molecules on the surface of the APCs.[9]
In the draining lymph nodes, naïve CD4+ T cells that possess T cell receptors (TCRs) specific for the PLP(139-151)-MHC II complex recognize and bind to it. This interaction, along with co-stimulatory signals from the APC, triggers the activation, proliferation, and differentiation of these autoreactive T cells into pathogenic effector cells, predominantly Th1 and Th17 cells.
These activated, myelin-specific T cells then leave the lymphatic system, enter the bloodstream, and migrate to the CNS. The migration across the blood-brain barrier (BBB) is a critical step, often facilitated by the administration of pertussis toxin (PTX), which increases the permeability of the BBB.[6] Once inside the CNS, the effector T cells are reactivated by local APCs, such as microglia and infiltrating macrophages, that are presenting the endogenous PLP peptide.
This reactivation leads to the release of a cascade of pro-inflammatory cytokines. Th1 cells secrete interferon-gamma (IFN-γ), which activates macrophages, while Th17 cells produce interleukin-17 (IL-17), a potent pro-inflammatory cytokine that recruits neutrophils and other inflammatory cells to the site.[] This inflammatory milieu leads to the breakdown of the myelin sheath (demyelination), damage to oligodendrocytes and underlying axons, and the subsequent manifestation of clinical signs of EAE, such as limb paralysis.[3][8]
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data from studies utilizing PLP(139-151) to induce and modulate EAE.
Table 1: EAE Induction Protocols with PLP Peptides
| Peptide | Mouse Strain | Dosage | Adjuvant/Emulsion | Pertussis Toxin (PTX) | Expected Disease Course & Onset |
| [Ser140]-PLP(139-151) | SJL | 50 µg / 50 nmol | Complete Freund's Adjuvant (CFA) with 2 mg/ml M. tuberculosis | Optional (200-400 ng i.p.) | Relapsing-Remitting. Onset 10-15 days post-immunization (without PTX) or 9-14 days (with PTX).[8][12][16] |
| PLP(139-151) | (C57Bl/6J × SJL/J) F1 | Not specified | CFA | Not specified | Relapsing-Remitting with spontaneous recovery in some mice.[17] |
| PLP(139-151) | SJL/J | 100 µg | CFA | Not specified | Acute clinical disease.[18] |
| PLP(178-191) | SJL/J | 100 nmol | CFA | Not specified | EAE development.[18] |
| MOG(35-55) | C57BL/6 | 200 µg | CFA | Required (200 ng i.p.) | Chronic, non-relapsing paralysis.[8][16] |
Table 2: Standard Clinical Scoring System for EAE in Mice
| Score | Clinical Signs |
| 0 | No clinical signs of EAE. |
| 1 | Limp tail. |
| 2 | Limp tail and hind limb weakness (wobbly gait). |
| 3 | Partial hind limb paralysis. |
| 4 | Complete hind limb paralysis. |
| 5 | Moribund state or death. |
Note: This is a generalized scoring system. Specific studies may use slight variations.
Table 3: Effects of Modified PLP(139-151) Peptides on EAE in SJL Mice
| Peptide Modification | Effect on EAE | Proposed Mechanism | Reference |
| Mannosylated PLP(139-151) | Prevents EAE development; induces tolerance. | Impaired migration or deletion of encephalitogenic T cells. Reduced T cell proliferation and IgG2a upon re-challenge. | [19] |
| MHC Anchor-Substituted (145D) | Reduces disease severity and incidence; ameliorates established EAE. | Renders PLP(139-151)-specific T cells anergic (reduced proliferation and IL-2 production). | [14] |
| TCR Antagonist (L144/R147) | Prevents EAE induced by multiple myelin antigens (PLP, MBP, MOG). | Induces regulatory T cells (Th2/Th0 phenotype) that mediate bystander suppression. | [20] |
Experimental Protocols
Active Induction of EAE with [Ser140]-PLP(139-151) in SJL Mice
This protocol describes the direct immunization of mice to induce EAE.
Materials:
-
[Ser140]-PLP(139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra
-
Phosphate-Buffered Saline (PBS), sterile
-
Pertussis Toxin (PTX) from Bordetella pertussis (optional)
-
Female SJL/J mice, 6-10 weeks old
-
Glass syringes and needles
Procedure:
-
Peptide Emulsion Preparation: Prepare an emulsion of the PLP peptide in CFA. Dissolve [Ser140]-PLP(139-151) in sterile PBS to a concentration of 1 mg/mL. Mix equal volumes of the peptide solution and CFA (containing 4 mg/mL M. tuberculosis). Emulsify by repeatedly drawing up and expelling the mixture through a glass syringe until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water). The final concentration of the peptide will be 0.5 mg/mL and M. tuberculosis will be 2 mg/mL.[8]
-
Immunization: Anesthetize the mice. Inject a total of 0.1 mL of the emulsion subcutaneously, distributed over two sites on the flank. This delivers a dose of 50 µg of the peptide per mouse.[16]
-
Pertussis Toxin Administration (Optional): To enhance disease severity, particularly the initial wave, PTX can be administered. On the day of immunization (Day 0) and again two days later (Day 2), inject 200-400 ng of PTX in 0.1 mL of PBS intraperitoneally (i.p.).[6][8] Note that PTX administration may reduce the incidence of relapses.[12]
-
Monitoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use the standard clinical scoring system (Table 2). Also, record body weights daily, as weight loss is an early indicator of disease onset.
Adoptive Transfer EAE
This protocol involves transferring activated, myelin-specific T cells from a donor mouse to a naive recipient. This method results in a more synchronized and severe disease course.[8]
Materials:
-
Donor SJL/J mice immunized with [Ser140]-PLP(139-151) as described above.
-
Naive recipient SJL/J mice.
-
[Ser140]-PLP(139-151) peptide.
-
Cell culture medium (e.g., RPMI) and supplements.
-
Ficoll-Paque for lymphocyte isolation.
Procedure:
-
Donor Mouse Preparation: Immunize donor SJL/J mice with [Ser140]-PLP(139-151)/CFA.
-
T Cell Isolation and Activation: 7-14 days post-immunization, euthanize the donor mice and harvest the draining lymph nodes (inguinal, brachial, axillary).[16] Prepare a single-cell suspension. Culture the cells in medium containing [Ser140]-PLP(139-151) (e.g., 10-20 µg/mL) for 3-4 days to restimulate and expand the antigen-specific T cells.
-
Cell Transfer: Harvest the activated T cells from the culture. Isolate viable lymphocytes using a density gradient like Ficoll-Paque. Wash the cells in sterile PBS. Inject approximately 1 x 10^7 viable cells intravenously (i.v.) or intraperitoneally (i.p.) into naive recipient mice.
-
Monitoring: Clinical signs of EAE typically appear much faster, within 3-5 days of the transfer. Monitor the recipient mice daily as described for active EAE.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Active EAE Induction
Caption: Workflow for inducing relapsing-remitting EAE in SJL mice.
Diagram 2: Pathogenic Cascade in [Ser140]-PLP(139-151)-Induced EAE
Caption: Key cellular and molecular events in EAE pathogenesis.
Diagram 3: Modulation of EAE with Altered PLP Peptides
Caption: Contrasting outcomes of immunization with native vs. altered peptides.
References
- 1. mdbioproducts.com [mdbioproducts.com]
- 2. RETRACTED: Oral Administration of Myelin Oligodendrocyte Glycoprotein Attenuates Experimental Autoimmune Encephalomyelitis through Induction of Th2/Treg Cells and Suppression of Th1/Th17 Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) [hookelabs.com]
- 4. researchgate.net [researchgate.net]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. PLP induced EAE Mouse Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 7. Novel pathogenic epitopes of myelin oligodendrocyte glycoprotein induce experimental autoimmune encephalomyelitis in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Allergic Encephalomyelitis, EAE Related Peptides [biosyn.com]
- 10. PLP (139-151) | CAS:122018-58-0 | Encephalitogenic myelin proteolipid fragment | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. CAS 122018-58-0: PLP (139-151) | CymitQuimica [cymitquimica.com]
- 12. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 13. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 14. Amelioration of established experimental autoimmune encephalomyelitis by an MHC anchor-substituted variant of proteolipid protein 139-151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Studies in the Modulation of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mannosylated PLP(139-151) induces peptide-specific tolerance to experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
[Ser140]-PLP(139-151): A Technical Guide to its Discovery, Development, and Application in Autoimmune Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
[Ser140]-PLP(139-151) is a synthetic peptide that has become an indispensable tool in the study of autoimmune neurodegenerative diseases, particularly multiple sclerosis (MS). This technical guide provides a comprehensive overview of the discovery, development, and core applications of this modified myelin proteolipid protein (PLP) fragment. It details the rationale behind its synthesis, its physicochemical properties, and its pivotal role in inducing the relapsing-remitting form of Experimental Autoimmune Encephalomyelitis (EAE) in the SJL/J mouse model. This document includes a summary of key quantitative data, detailed experimental protocols for its use, and visualizations of the immunological signaling pathways it activates, offering a critical resource for researchers in the field.
Introduction: The Genesis of an Essential Research Tool
The study of autoimmune diseases like multiple sclerosis, which is characterized by the immune-mediated destruction of the myelin sheath in the central nervous system (CNS), relies heavily on robust animal models that mimic the human condition.[1] A key development in this area was the identification of specific myelin protein fragments that can induce an autoimmune response. One such fragment is the 139-151 sequence of the myelin proteolipid protein (PLP).
The wild-type PLP(139-151) peptide contains a cysteine residue at position 140. While effective in inducing EAE, the presence of this cysteine presents challenges for consistent and reproducible experimental outcomes due to its propensity for oxidation and the formation of disulfide bonds. To address this, a more stable analog was developed: [Ser140]-PLP(139-151). In this variant, the cysteine at position 140 is substituted with a serine. This modification prevents dimerization and increases the peptide's stability and solubility without compromising its encephalitogenic properties.[2] This serine-substituted version has since become a standard reagent for inducing a relapsing-remitting EAE in SJL/J mice, a model that closely mirrors the most common form of human MS.[1][3]
Physicochemical Properties and Synthesis
[Ser140]-PLP(139-151) is a 13-amino acid peptide with the sequence His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe.[4][5] Its molecular formula is C72H104N20O17, and it has a molecular weight of approximately 1521.72 g/mol .[6]
Peptide Characteristics
| Property | Value | Reference |
| Sequence | HSLGKWLGHPDKF | [4][5] |
| Molecular Formula | C72H104N20O17 | [6] |
| Molecular Weight | 1521.72 g/mol | [6] |
| Purity (Typical) | >95% | [7] |
| Appearance | Lyophilized white powder | [7] |
| Storage | -20°C for long-term storage | [5] |
Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of [Ser140]-PLP(139-151) is typically achieved through Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.
Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Activator base (e.g., DIEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, water)
-
Solvents (DMF, DCM, acetonitrile, water)
-
Reverse-phase HPLC system with a C18 column
-
Lyophilizer
General Procedure:
-
Resin Preparation: Swell the Rink Amide resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Phe-OH) using a coupling reagent like HBTU in the presence of an activator base such as DIEA. Add this activated amino acid to the deprotected resin and allow the coupling reaction to proceed.
-
Washing: After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence until the full-length peptide is assembled.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a white, fluffy powder.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.
Caption: Solid-Phase Peptide Synthesis Workflow.
Mechanism of Action: Initiating the Autoimmune Cascade
The encephalitogenic activity of [Ser140]-PLP(139-151) is rooted in its ability to be recognized by the immune system as an antigen, leading to the activation of autoreactive T cells.
Antigen Presentation and T-Cell Activation
-
Uptake and Processing: Following immunization, the [Ser140]-PLP(139-151) peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. Inside the APC, the peptide is processed and loaded onto Major Histocompatibility Complex (MHC) class II molecules, specifically the I-As haplotype in SJL/J mice.
-
T-Cell Recognition: The peptide-MHC II complex is then presented on the surface of the APC. Autoreactive CD4+ T helper (Th) cells that possess T-cell receptors (TCRs) capable of recognizing this specific complex become activated.
-
Co-stimulation and Differentiation: Full T-cell activation requires a second, co-stimulatory signal from the APC (e.g., the interaction of CD28 on the T cell with B7 on the APC). Upon activation, the naive CD4+ T cells proliferate and differentiate into pro-inflammatory effector T-cell subsets, primarily Th1 and Th17 cells.
-
CNS Infiltration and Damage: These activated, autoreactive T cells cross the blood-brain barrier, enter the CNS, and are reactivated by local APCs presenting the endogenous PLP. This triggers the release of pro-inflammatory cytokines (e.g., IFN-γ, IL-17), which recruit other immune cells, leading to inflammation, demyelination, and axonal damage.
Caption: T-Cell Activation Signaling Pathway.
Experimental Protocols
Induction of Relapsing-Remitting EAE in SJL/J Mice
This protocol describes the standard method for inducing EAE using [Ser140]-PLP(139-151).
Materials:
-
[Ser140]-PLP(139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Phosphate-Buffered Saline (PBS), sterile
-
Female SJL/J mice (6-8 weeks old)
-
Pertussis toxin (optional, for a more severe initial disease)
Procedure:
-
Peptide Emulsion Preparation: Prepare an emulsion of [Ser140]-PLP(139-151) in CFA. A common final concentration is 1 mg/mL. The peptide is first dissolved in sterile PBS and then emulsified with an equal volume of CFA.
-
Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100 µL of the emulsion, typically divided between two sites on the flank.
-
Pertussis Toxin Administration (Optional): If a more severe acute phase is desired, administer pertussis toxin (e.g., 200 ng) intraperitoneally on day 0 and day 2 post-immunization. Note that this can reduce the relapse rate.[1]
-
Monitoring: Monitor the mice daily for clinical signs of EAE and record their body weight. Clinical scoring is typically based on a scale of 0 to 5, reflecting the degree of paralysis.
-
Disease Course: The onset of EAE is typically observed between days 10 and 15 post-immunization.[3] Mice will exhibit an initial wave of paralysis, followed by a period of remission and subsequent relapses.
Caption: EAE Induction Experimental Workflow.
T-Cell Proliferation Assay
This assay measures the proliferation of [Ser140]-PLP(139-151)-specific T cells in response to the peptide in vitro.
Materials:
-
Spleens and lymph nodes from immunized mice
-
[Ser140]-PLP(139-151) peptide
-
Complete RPMI-1640 medium
-
[³H]-Thymidine or CFSE (Carboxyfluorescein succinimidyl ester)
-
96-well round-bottom plates
Procedure:
-
Cell Isolation: At a desired time point post-immunization (e.g., day 10), harvest spleens and/or draining lymph nodes from the mice and prepare single-cell suspensions.
-
Cell Plating: Plate the cells in 96-well plates at a density of approximately 5 x 105 cells per well.
-
Peptide Stimulation: Add varying concentrations of [Ser140]-PLP(139-151) to the wells. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Add [³H]-Thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Dilution: If using CFSE, the cells are labeled with the dye before plating. After incubation, the dilution of CFSE fluorescence in the CD4+ T-cell population is analyzed by flow cytometry.
-
-
Data Analysis: Express the results as a stimulation index (mean counts per minute of stimulated wells divided by the mean counts per minute of unstimulated wells).
Conclusion
[Ser140]-PLP(139-151) represents a significant refinement in the tools available for multiple sclerosis research. Its enhanced stability and consistent encephalitogenic activity have made it the peptide of choice for inducing the relapsing-remitting EAE model in SJL/J mice. This guide provides a foundational understanding of its development, mechanism of action, and practical application. By utilizing the detailed protocols and understanding the underlying immunological principles, researchers can effectively employ this peptide to investigate the pathogenesis of MS and to evaluate novel therapeutic strategies.
References
- 1. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 2. CAS 122018-58-0: PLP (139-151) | CymitQuimica [cymitquimica.com]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 4. Hooke - Products - Immunization Kits - EK-0122 [hookelabs.com]
- 5. genscript.com [genscript.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
The Role of [Ser140]-plp(139-151) in Central Nervous System Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the synthetic peptide [Ser140]-plp(139-151), a crucial tool in the study of central nervous system (CNS) inflammation and autoimmune demyelinating diseases such as multiple sclerosis. This document details the immunological mechanisms, experimental protocols, and key signaling pathways associated with this encephalitogenic peptide.
Introduction to [Ser140]-plp(139-151)
[Ser140]-plp(139-151) is a modified fragment of the myelin proteolipid protein (PLP), a major component of the myelin sheath in the CNS. The native sequence of PLP(139-151) is HSLGKWLGHPDKF. In the synthetic [Ser140] variant, the cysteine residue at position 140 is replaced with a serine. This substitution enhances the peptide's stability without altering its antigenic properties.[1] This peptide is widely used to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible mouse strains, particularly the SJL/J mouse model.[2][3][4] EAE is the most commonly studied animal model for multiple sclerosis, exhibiting a relapsing-remitting disease course that closely mimics the human condition.[5]
The encephalitogenic nature of [Ser140]-plp(139-151) lies in its ability to activate myelin-specific CD4+ T helper cells.[6] This activation initiates a cascade of inflammatory events within the CNS, leading to demyelination and the clinical manifestations of EAE.[6] Understanding the mechanisms by which this peptide drives CNS inflammation is critical for the development of novel therapeutics for multiple sclerosis and other autoimmune disorders.
Experimental Protocols
The induction of EAE using [Ser140]-plp(139-151) is a standardized method for studying CNS autoimmunity. The following sections provide an overview of the key experimental protocols.
Active Induction of EAE in SJL/J Mice
This protocol describes the direct immunization of mice with the peptide to induce disease.
Materials:
-
[Ser140]-plp(139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Phosphate-Buffered Saline (PBS)
-
SJL/J mice (female, 6-10 weeks old)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of [Ser140]-plp(139-151) in CFA. A common concentration is 50 nmol (approximately 87 µg) of peptide per mouse in an emulsion with a final M. tuberculosis concentration of 2 mg/ml.[6]
-
Immunization: Subcutaneously inject each mouse with 0.1-0.2 mL of the antigen emulsion, typically distributed over two sites on the flank.
-
Pertussis Toxin Administration (Optional but recommended for severe EAE): On the day of immunization and again two days later, administer 200 ng of PTX intraperitoneally.[6] PTX acts as an adjuvant to enhance the inflammatory response.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. A standard scoring system is used to quantify disease severity (see Table 1).
Adoptive Transfer of EAE
This protocol involves the transfer of activated, peptide-specific T cells into naive recipients to induce disease.
Materials:
-
SJL/J mice (donor and recipient)
-
[Ser140]-plp(139-151) peptide
-
Complete Freund's Adjuvant (CFA)
-
Cell culture medium and supplements
-
Antigen-presenting cells (APCs)
Procedure:
-
Donor Mouse Immunization: Immunize donor SJL/J mice with [Ser140]-plp(139-151) in CFA as described for active EAE induction.
-
T Cell Isolation and Culture: Ten days after immunization, isolate draining lymph node cells or splenocytes from the donor mice. Culture these cells in the presence of [Ser140]-plp(139-151) and irradiated APCs for 3-4 days to expand the population of peptide-specific T cells.
-
Cell Transfer: Harvest the activated T cells and inject them intravenously or intraperitoneally into naive recipient mice.
-
Clinical Scoring: Monitor recipient mice for clinical signs of EAE, which typically appear within a few days of cell transfer.
Quantitative Data in EAE Models
The following tables summarize typical quantitative data obtained from EAE experiments using [Ser140]-plp(139-151).
Table 1: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or ataxia |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state or death |
Table 2: Typical EAE Disease Course in SJL/J Mice
| Parameter | Value |
| Onset of Disease | 9-14 days post-immunization |
| Peak of First Disease Wave | 1-2 days after onset |
| Duration of First Wave | 1-3 days |
| Recovery from First Wave | Partial or complete within 10 days |
Signaling Pathways in T Cell Activation
The activation of CD4+ T cells by [Ser140]-plp(139-151) is a critical initiating event in EAE. This process involves the trimolecular interaction between the T cell receptor (TCR), the peptide, and the MHC class II molecule on an antigen-presenting cell (APC).
References
- 1. CAS 122018-58-0: PLP (139-151) | CymitQuimica [cymitquimica.com]
- 2. pnas.org [pnas.org]
- 3. PLP (139-151) | Neuronal Metabolism | Tocris Bioscience [tocris.com]
- 4. EAE induction [bio-protocol.org]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 6. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: [Ser140]-PLP(139-151) EAE Induction in SJL Mice
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The relapsing-remitting EAE model in SJL mice, induced by immunization with the proteolipid protein (PLP) peptide fragment [Ser140]-PLP(139-151), is particularly valuable as it closely mimics the most common form of human MS. This model is instrumental for studying the pathogenesis of autoimmunity, CNS inflammation, demyelination, cell trafficking, and for evaluating the efficacy of potential therapeutic agents.
The [Ser140]-PLP(139-151) peptide is a synthetic variant of the native mouse PLP(139-151) peptide where the cysteine at position 140 is replaced by serine to enhance stability without compromising its encephalitogenic activity.[1] Immunization with this peptide emulsified in Complete Freund's Adjuvant (CFA) initiates the expansion and differentiation of myelin-specific CD4+ T cells, which are the primary mediators of EAE.[2][3] The addition of Pertussis Toxin (PTX) can be used to modulate the disease course, typically leading to an earlier onset and a more severe initial wave of paralysis, but it may reduce the incidence of relapses.[2][4][5]
These application notes provide a detailed protocol for the induction of EAE in SJL mice using [Ser140]-PLP(139-151) and a summary of expected quantitative outcomes.
Quantitative Data Summary
The following tables summarize the expected quantitative data from EAE induction in SJL mice using [Ser140]-PLP(139-151). These values can vary based on the specific laboratory conditions, mouse substrain, and the inclusion of Pertussis Toxin.
Table 1: EAE Induction Parameters and Expected Outcomes
| Parameter | Without PTX | With PTX |
| Antigen | [Ser140]-PLP(139-151) | [Ser140]-PLP(139-151) |
| Adjuvant | Complete Freund's Adjuvant (CFA) | Complete Freund's Adjuvant (CFA) |
| Pertussis Toxin (PTX) | Not administered | Administered |
| Disease Incidence | 90-100%[2][4] | 90-100%[2][4] |
| Disease Onset | 10-15 days post-immunization[2][6] | 9-14 days post-immunization[2] |
| Mean Maximum Score (First Episode) | 2.0 - 3.5[2] | Higher end of 2.0 - 3.5[2] |
| Relapse Rate | 50-80%[4] | As low as 20%[4] |
Table 2: Clinical Scoring System for EAE in Mice
| Score | Clinical Signs |
| 0 | Normal mouse; no overt signs of disease.[7] |
| 0.5 | Tip of tail is limp.[7] |
| 1.0 | Limp tail.[7] |
| 1.5 | Limp tail and hind leg issues (e.g., one leg falls through wire rack).[7] |
| 2.0 | Limp tail and weak hind legs (wobbly gait).[7] |
| 2.5 | Limp tail and dragging of both hind legs.[7] |
| 3.0 | Limp tail and complete hind leg paralysis. |
| 3.5 | Limp tail, complete hind leg paralysis, and partial front leg paralysis. |
| 4.0 | Limp tail, complete hind and partial front leg paralysis; mouse is minimally moving but alert.[8] |
| 5.0 | Moribund state or mouse euthanized due to severe paralysis.[8] |
Note: In-between scores (e.g., 0.5, 1.5, 2.5, 3.5) are commonly used to more accurately describe the clinical picture when it lies between two defined scores.[8]
Experimental Protocols
This section provides a detailed methodology for the induction of EAE in SJL mice using [Ser140]-PLP(139-151).
Materials
-
Female SJL/J mice, 8-12 weeks old
-
[Ser140]-PLP(139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)[9]
-
Pertussis Toxin (PTX) (optional)
-
Phosphate Buffered Saline (PBS)
-
1 mL syringes
-
27G ½" needles
-
Small animal clippers
Protocol
-
Mouse Acclimation: Acclimate SJL mice for at least one to two weeks in the laboratory environment prior to immunization to minimize stress, as stress can inhibit EAE development.[2][10]
-
Preparation of Antigen Emulsion:
-
Prepare an emulsion of [Ser140]-PLP(139-151) in CFA. A common final concentration for the peptide is 50-150 µg per mouse.[9]
-
The emulsion is typically a 1:1 ratio of the peptide solution in PBS and CFA.
-
To create a stable emulsion, draw equal volumes of the peptide solution and CFA into two separate syringes connected by a stopcock and forcefully push the contents back and forth until a thick, white emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization:
-
Shave the backs of the mice to expose the injection sites.
-
Inject a total of 0.1 mL to 0.2 mL of the emulsion subcutaneously (s.c.) distributed over two to four sites on the back and flanks of each mouse.[2][11]
-
After each injection, keep the needle inserted into the subcutaneous space for 10-15 seconds to prevent leakage of the emulsion.[2]
-
-
Pertussis Toxin Administration (Optional):
-
Clinical Monitoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting on day 7 post-immunization.[6]
-
Weigh the mice and score their clinical signs according to the scale provided in Table 2.
-
Provide easy access to food and water for mice showing signs of paralysis. Subcutaneous administration of Ringer's solution may be necessary for mice unable to reach water.[6]
-
-
Definition of Relapse: A relapse is typically defined as an increase in clinical score of at least one full point from the lowest score during the remission period.[8]
Visualizations
Experimental Workflow for EAE Induction
Caption: Workflow for EAE induction in SJL mice.
Signaling Pathway in EAE Pathogenesis
Caption: Pathogenesis of EAE following immunization.
References
- 1. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 3. Male SJL mice do not relapse after induction of EAE with PLP 139-151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 7. inotiv.com [inotiv.com]
- 8. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 9. pnas.org [pnas.org]
- 10. hookelabs.org [hookelabs.org]
- 11. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EAE Induction using [Ser140]-PLP(139-151) and Complete Freund's Adjuvant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the induction of Experimental Autoimmune Encephalomyelitis (EAE) in SJL mice using the [Ser140]-PLP(139-151) peptide and Complete Freund's Adjuvant (CFA). EAE is a widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis.
Data Presentation: Quantitative Summary for EAE Induction
The following table summarizes the quantitative data for the key components used in the induction of EAE with [Ser140]-PLP(139-151).
| Component | Dosage/Concentration | Mouse Strain | Key Notes |
| [Ser140]-PLP(139-151) Peptide | 50 - 100 µ g/mouse | SJL | A single immunization is typically sufficient to induce severe EAE in >90% of immunized SJL mice.[1][2][3] |
| Mycobacterium tuberculosis H37Ra in CFA | 2 mg/mL - 4 mg/mL | SJL | The concentration of M. tuberculosis is a critical factor for disease induction.[1][2] |
| Emulsion Injection Volume | 0.1 mL - 0.2 mL total per mouse | SJL | The total volume is typically divided and administered subcutaneously at multiple sites (2 to 4).[4][5][6][7] |
| Pertussis Toxin (PTX) (optional) | 200 ng/mouse | SJL | Administered intraperitoneally (i.p.) on the day of immunization and sometimes 48 hours later to increase disease severity.[2][4] |
Experimental Protocols
Preparation of [Ser140]-PLP(139-151)/CFA Emulsion
A stable water-in-oil emulsion is critical for successful EAE induction.[8] The following protocol outlines a standard method for its preparation.
Materials:
-
[Ser140]-PLP(139-151) peptide
-
Sterile Phosphate-Buffered Saline (PBS)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Two sterile glass or Luer-lock syringes
-
A sterile emulsifying needle or a three-way stopcock
Procedure:
-
Dissolve the [Ser140]-PLP(139-151) peptide in sterile PBS to the desired final concentration (e.g., 1 mg/mL).
-
Prepare the CFA by ensuring the M. tuberculosis particles are well-suspended. This can be achieved by vortexing or shaking.
-
Draw the peptide solution into one syringe and an equal volume of CFA into the other syringe. The final emulsion should have a 1:1 ratio of aqueous peptide solution to CFA.
-
Connect the two syringes using an emulsifying needle or a three-way stopcock.
-
Forcefully and repeatedly pass the mixture from one syringe to the other for at least 10-15 minutes.
-
To check for a stable emulsion, dispense a small drop into a beaker of cold water. A stable emulsion will form a single, cohesive drop that does not disperse.
-
Keep the prepared emulsion on ice until injection.
EAE Induction Protocol in SJL Mice
Materials:
-
SJL mice (female, 8-12 weeks old)
-
Prepared [Ser140]-PLP(139-151)/CFA emulsion
-
Insulin (B600854) syringes with 27-30 gauge needles
-
(Optional) Pertussis Toxin (PTX) solution (e.g., 2 µg/mL in PBS)
Procedure:
-
Anesthetize the mice according to approved institutional protocols.
-
Draw the prepared emulsion into an insulin syringe.
-
Administer a total of 0.1 mL to 0.2 mL of the emulsion subcutaneously (s.c.) per mouse.
-
The injection is typically divided into two to four sites on the back or flanks of the mouse.[4][5][6][7] For a four-site injection, inject 0.05 mL at each site.
-
(Optional) If using Pertussis Toxin, administer 200 ng (typically in a 0.1 mL volume) intraperitoneally (i.p.) on the day of immunization.[4] A second dose may be given 48 hours later.
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Clinical scoring is typically performed on a scale of 0 to 5.
-
Disease onset is generally expected between 9 and 15 days post-immunization.[4]
Visualization of Experimental Workflow and Pathogenesis
EAE Induction Workflow
Caption: Workflow for the induction of EAE in SJL mice.
Simplified Signaling Pathway in EAE Pathogenesis
Caption: Key cellular events in EAE pathogenesis.
References
- 1. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 6. hookelabs.com [hookelabs.com]
- 7. hookelabs.com [hookelabs.com]
- 8. A Rapid, Simple, and Standardized Homogenization Method to Prepare Antigen/Adjuvant Emulsions for Inducing Experimental Autoimmune Encephalomyelitis [jove.com]
Application Notes and Protocols: Utilizing Pertussis Toxin in Conjunction with [Ser140]-PLP(139-151) Immunization for Autoimmune Disease Modeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The induction of Experimental Autoimmune Encephalomyelitis (EAE) in susceptible mouse strains serves as a pivotal model for studying the pathogenesis of multiple sclerosis (MS) and for the preclinical evaluation of novel therapeutics. The SJL mouse strain, when immunized with the proteolipid protein peptide fragment [Ser140]-PLP(139-151), develops a relapsing-remitting form of EAE that closely mimics the most common clinical course of MS in humans.[1][2] The use of Pertussis Toxin (PTX) as a co-adjuvant in this model is a common practice to enhance the initial severity and incidence of the disease. This document provides detailed application notes and protocols for the use of PTX with [Ser140]-PLP(139-151) immunization to induce EAE in SJL mice, including expected quantitative outcomes and the underlying immunological mechanisms.
Pertussis toxin, an exotoxin produced by Bordetella pertussis, has multifaceted effects on the immune system.[3] Its primary role in EAE induction is attributed to its ability to increase the permeability of the blood-brain barrier, thereby facilitating the entry of encephalitogenic T cells into the central nervous system (CNS).[1] Additionally, PTX acts as a potent adjuvant, promoting the expansion of antigen-specific T cells and influencing their differentiation towards pro-inflammatory phenotypes, such as Th1 and Th17 cells.[4][5]
These application notes are designed to guide researchers in the successful implementation of this EAE model, providing a basis for consistent and reproducible results in the study of autoimmune neuroinflammation.
Data Presentation: The Impact of Pertussis Toxin on EAE Induced by [Ser140]-PLP(139-151)
The inclusion of Pertussis Toxin in the immunization protocol for EAE induction with [Ser140]-PLP(139-151) in SJL mice has a significant and predictable impact on the disease course. The following tables summarize the typical quantitative outcomes observed when comparing immunization with and without PTX. These data are compiled from established protocols and research findings.
Table 1: Comparison of EAE Clinical Parameters with and without Pertussis Toxin
| Clinical Parameter | [Ser140]-PLP(139-151) in CFA | [Ser140]-PLP(139-151) in CFA + PTX | Reference |
| EAE Incidence | 80-100% | 90-100% | [6] |
| Mean Day of Onset | 11-15 days | 9-14 days | [7] |
| Mean Maximum Score (1st Wave) | 2.0 - 3.0 | 2.5 - 3.5 | [1][7] |
| Relapse Incidence | 50-80% | 20-50% | [2][7] |
CFA: Complete Freund's Adjuvant
Table 2: Expected Immunological Profile
| Immunological Parameter | [Ser140]-PLP(139-151) in CFA | [Ser140]-PLP(139-151) in CFA + PTX | Reference |
| Predominant T Helper Cell Response | Th1 / Th17 | Enhanced Th1 / Th17 | [4][5] |
| Key Pro-inflammatory Cytokines | IFN-γ, IL-17 | Increased IFN-γ, IL-17 | [4][8] |
| CNS Immune Cell Infiltration | Moderate | Enhanced | [1] |
Experimental Protocols
Protocol 1: Induction of Relapsing-Remitting EAE in SJL Mice
This protocol describes the active immunization of SJL mice with [Ser140]-PLP(139-151) to induce relapsing-remitting EAE, with the optional use of Pertussis Toxin to modulate disease severity.
Materials:
-
Female SJL/J mice, 8-12 weeks old
-
[Ser140]-PLP(139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis Toxin (optional)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Preparation of the Emulsion:
-
On the day of immunization, prepare an emulsion of [Ser140]-PLP(139-151) in CFA. A common concentration is 1-2 mg/mL of peptide in the final emulsion.
-
To create the emulsion, mix equal volumes of the peptide solution (dissolved in sterile PBS) and CFA.
-
Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Administration of Pertussis Toxin (Optional):
-
If using PTX, administer a total of 100-200 ng per mouse via intraperitoneal (i.p.) injection.[11]
-
The PTX is typically administered in two doses:
-
The first dose is given on the day of immunization (Day 0).
-
The second dose is given 48 hours later (Day 2).[6]
-
-
Dilute the PTX stock solution in sterile PBS to the desired concentration for injection.
-
-
Monitoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized scoring system (see Table 3) to quantify disease severity.
-
Provide easy access to food and water for animals showing signs of paralysis.
-
Table 3: Standard EAE Clinical Scoring System
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Complete hind limb paralysis |
| 4 | Hind and forelimb paralysis |
| 5 | Moribund or dead |
Half points may be used for intermediate signs.[9]
Protocol 2: Assessment of T Cell Responses by ELISPOT
This protocol outlines the procedure for quantifying antigen-specific cytokine-producing T cells from immunized mice using an Enzyme-Linked Immunospot (ELISPOT) assay.
Materials:
-
Spleen or lymph nodes from immunized mice (typically harvested 10-14 days post-immunization)
-
RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics
-
[Ser140]-PLP(139-151) peptide
-
ELISPOT plates pre-coated with anti-IFN-γ or anti-IL-17 capture antibodies
-
Biotinylated detection antibodies (anti-IFN-γ or anti-IL-17)
-
Streptavidin-alkaline phosphatase (or horseradish peroxidase)
-
Substrate for color development (e.g., BCIP/NBT)
-
ELISPOT plate reader
Procedure:
-
Cell Preparation:
-
Aseptically harvest spleens and/or draining lymph nodes from immunized mice.
-
Prepare single-cell suspensions by mechanical dissociation through a cell strainer.
-
Lyse red blood cells from spleen preparations using a suitable lysis buffer.
-
Wash the cells and resuspend them in complete RPMI medium.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
-
ELISPOT Assay:
-
Add 2-5 x 10^5 cells per well to the pre-coated ELISPOT plate.
-
Stimulate the cells with [Ser140]-PLP(139-151) peptide at a final concentration of 10-20 µg/mL.
-
Include negative control wells (cells with medium only) and positive control wells (cells with a mitogen like Concanavalin A).
-
Incubate the plates for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Wash the plates and add the biotinylated detection antibody. Incubate as recommended by the manufacturer.
-
Wash and add the streptavidin-enzyme conjugate. Incubate.
-
Wash and add the substrate to develop the spots.
-
Stop the reaction by washing with water and allow the plate to dry.
-
Count the spots using an ELISPOT reader. Each spot represents a cytokine-producing cell.
-
Visualizations
Caption: Experimental workflow for EAE induction.
Caption: Simplified signaling pathway of Pertussis Toxin.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 2. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Kinetics of IL-17- and interferon-gamma-producing PLPp-specific CD4 T cells in EAE induced by coinjection of PLPp/IFA with pertussis toxin in SJL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PLPp-specific T-cell population promoted by pertussis toxin is characterized by high frequencies of IL-17-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 7. hookelabs.com [hookelabs.com]
- 8. Alteration of T cell cytokine production in PLPp-139-151-induced EAE in SJL mice by an immunostimulatory CpG Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. hookelabs.com [hookelabs.com]
- 11. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Scoring of EAE Induced by [Ser140]-PLP(139-151)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the induction and clinical evaluation of Experimental Autoimmune Encephalomyelitis (EAE) in SJL mice using the [Ser140]-PLP(139-151) peptide. This model is a cornerstone for multiple sclerosis (MS) research, particularly for studying the relapsing-remitting form of the disease.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis. The model induced by the synthetic peptide [Ser140]-PLP(139-151), a variant of the native proteolipid protein fragment, in SJL mice closely mimics the relapsing-remitting course of MS.[1] This makes it an invaluable tool for investigating disease pathogenesis and for the preclinical evaluation of potential therapeutic agents.[2]
The substitution of serine for cysteine at position 140 enhances the peptide's stability without compromising its encephalitogenic properties.[3] EAE is initiated by the activation of myelin-specific CD4+ T cells, which orchestrate an inflammatory cascade within the central nervous system (CNS), leading to demyelination and axonal damage.[4][5]
Data Presentation
The clinical course of EAE is monitored through a standardized scoring system. Below is a table summarizing representative daily clinical scores for individual SJL mice immunized with [Ser140]-PLP(139-151).
Table 1: Representative Daily Clinical Scores of Individual SJL Mice in [Ser140]-PLP(139-151) Induced EAE
| Day Post-Immunization | Mouse 1 | Mouse 2 | Mouse 3 | Mouse 4 | Mouse 5 | Mean Score |
| 10 | 0 | 0 | 0 | 0 | 0 | 0.0 |
| 11 | 0 | 1.0 | 0 | 0.5 | 0 | 0.3 |
| 12 | 1.0 | 2.0 | 1.0 | 1.5 | 1.0 | 1.3 |
| 13 | 2.5 | 3.0 | 2.0 | 2.5 | 2.0 | 2.4 |
| 14 | 3.0 | 3.5 | 2.5 | 3.0 | 2.5 | 2.9 |
| 15 | 2.5 | 3.0 | 2.0 | 2.5 | 2.0 | 2.4 |
| 16 | 2.0 | 2.5 | 1.5 | 2.0 | 1.5 | 1.9 |
| 17 | 1.5 | 2.0 | 1.0 | 1.5 | 1.0 | 1.4 |
| 18 | 1.0 | 1.5 | 0.5 | 1.0 | 0.5 | 0.9 |
| 19 | 0.5 | 1.0 | 0 | 0.5 | 0 | 0.4 |
| 20 | 0 | 0.5 | 0 | 0 | 0 | 0.1 |
| 21 | 0 | 0 | 0 | 0 | 0 | 0.0 |
| ... | ... | ... | ... | ... | ... | ... |
| 28 | 0 | 1.0 (Relapse) | 0 | 0.5 | 0 | 0.3 |
| 29 | 0.5 | 2.0 | 0 | 1.0 | 0.5 | 0.8 |
| 30 | 1.0 | 2.5 | 0.5 | 1.5 | 1.0 | 1.3 |
Note: Data presented is a representative example and actual scores may vary between experiments.
Table 2: Standard EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs of EAE. |
| 0.5 | Distal limp tail. |
| 1.0 | Complete limp tail. |
| 1.5 | Limp tail and hind limb inhibition. |
| 2.0 | Weakness of both hind limbs. |
| 2.5 | Paralysis in one hind limb with partial paralysis in the second limb. |
| 3.0 | Complete paralysis of both hind limbs. |
| 3.5 | Complete paralysis of both hind limbs and inability to right itself. |
| 4.0 | Limp tail, complete hind limb paralysis, and partial front limb paralysis. |
| 5.0 | Moribund or dead. |
Source: Adapted from multiple sources providing standard EAE scoring criteria.[6]
Experimental Protocols
EAE Induction with [Ser140]-PLP(139-151) in SJL Mice
This protocol describes the active immunization of SJL mice to induce relapsing-remitting EAE.
Materials:
-
Female SJL/J mice, 8-12 weeks old
-
[Ser140]-PLP(139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Peptide Emulsion Preparation: Prepare an emulsion of [Ser140]-PLP(139-151) in CFA. A common concentration is 1-2 mg/mL of peptide in an equal volume of CFA. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed.
-
Immunization: On day 0, subcutaneously inject each mouse with 100-200 µL of the peptide/CFA emulsion, typically distributed over two to four sites on the flank and/or back.
-
Pertussis Toxin Administration (Optional but Recommended): For a more robust and synchronized initial disease course, administer PTX intraperitoneally (i.p.).[1] A typical dose is 100-200 ng per mouse in 100-200 µL of PBS, given on the day of immunization (Day 0) and sometimes a second dose 48 hours later (Day 2).[7]
-
Monitoring: Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization. Weigh the mice and record their clinical scores according to the scale in Table 2.
-
Relapse Monitoring: After the initial acute phase, continue daily monitoring to observe remission and subsequent relapses. A relapse is typically defined as an increase in clinical score of at least one full point after a period of remission.[1]
Clinical Scoring of EAE
Accurate and consistent clinical scoring is crucial for the reliable interpretation of experimental results.
Procedure:
-
Blinding: To minimize bias, the individual scoring the animals should be blinded to the experimental groups.
-
Daily Observation: Observe each mouse individually in a clean cage.
-
Tail Tonicity: Gently lift the mouse by the base of its tail to assess tail tonicity. A limp tail is an early sign of EAE.
-
Gait and Limb Strength: Place the mouse on a flat surface and observe its gait for any signs of weakness, ataxia, or paralysis in the hind limbs and forelimbs.
-
Righting Reflex: If a mouse shows significant paralysis, gently place it on its side to assess its ability to right itself.
-
Record Scores: Assign a clinical score to each mouse based on the criteria in Table 2. Half-point scores can be used for intermediate signs.
-
Animal Welfare: Provide easy access to food and water for animals with severe paralysis. Euthanasia should be considered for animals with a score of 4.0 for more than 48 hours or those showing signs of severe distress.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the induction and clinical scoring of EAE.
Signaling Pathway
Caption: CD4+ T cell activation by [Ser140]-PLP(139-151) in EAE.
References
- 1. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 2. Molecular Mechanisms of T cell Receptor and Costimulatory Molecule Ligation/Blockade in Autoimmune Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 122018-58-0: PLP (139-151) | CymitQuimica [cymitquimica.com]
- 4. Frontiers | Differentiation and Transmigration of CD4 T Cells in Neuroinflammation and Autoimmunity [frontiersin.org]
- 5. Activation Pathways that Promote CD4+ T Cells to Break Tolerance in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fc multimers effectively treat murine models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro T-Cell Restimulation with [Ser140]-PLP(139-151)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the in vitro restimulation of T-cells using the synthetic peptide [Ser140]-PLP(139-151). This peptide is a well-established tool for inducing experimental autoimmune encephalomyelitis (EAE) in SJL mice, a widely used animal model for multiple sclerosis.[][2] The serine substitution at position 140 enhances the encephalitogenic properties of the native PLP(139-151) peptide.[3] These protocols are designed for the analysis of T-cell recall responses, including proliferation and cytokine production, which are critical for understanding the cellular immune response in the context of autoimmune neuroinflammation.
Core Applications
-
Induction of Encephalitogenic T-cells: Generation of myelin-specific T-cells for adoptive transfer models of EAE.[4]
-
T-Cell Recall Response Assays: Evaluation of antigen-specific T-cell proliferation and cytokine profiles from immunized animals.[5][6]
-
Immunomodulatory Compound Screening: Assessing the efficacy of potential therapeutic agents on autoreactive T-cell function.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies involving in vitro T-cell restimulation with PLP(139-151) and its analogs. These data illustrate typical T-cell responses observed in EAE models.
Table 1: T-Cell Proliferation in Response to PLP Peptides
| Primary Immunogen | Restimulation Antigen | Mouse Strain | Cell Type | Assay | Stimulation Index (Approx.) | Reference |
| PLP(178-191) | PLP(139-151) | SJL/J | Lymph Node Cells | [³H]Thymidine Incorporation | ~5-10 | [7] |
| PLP(139-151) + PLP(178-191) | PLP(178-191) | SJL/J | Lymph Node Cells | [³H]Thymidine Incorporation | ~4 | [7] |
| PLP(139-151) + MBP(84-104) | PLP(139-151) | SJL/J | Lymph Node Cells | [³H]Thymidine Incorporation | ~6-10 | [7] |
Table 2: Cytokine Production by Splenocytes Following Restimulation
| Immunization Condition | Restimulation Antigen | Cytokine Measured | Result | Reference |
| PLP(139-151) | PLP(139-151) | IFN-γ | Produced | [8] |
| PLP(139-151) | PLP(139-151) | IL-4 | Not Detected | [8] |
| PLP(139-151) | PLP(139-151) | IL-10 | Not Detected | [8] |
| PLP(139-151) + Copolymers | PLP(139-151) | IFN-γ | Produced | [8] |
| PLP(139-151) + Copolymers | Copolymers | IL-4 | Produced | [8] |
| PLP(139-151) + Copolymers | Copolymers | IL-10 | Produced | [8] |
| PLPp/CpG/IFA | PLPp | IFN-γ | High numbers of producing cells | [9] |
| PLPp/CpG/IFA | PLPp | IL-2 | High numbers of producing cells | [9] |
| PLPp/CpG/IFA | PLPp | IL-17 | Not Detected | [9] |
Experimental Protocols
Protocol 1: Generation of Encephalitogenic T-Cells for Adoptive Transfer EAE
This protocol describes the generation of [Ser140]-PLP(139-151)-specific encephalitogenic T-cells for subsequent adoptive transfer into naive recipient mice.[4]
Materials:
-
[Ser140]-PLP(139-151)/CFA Emulsion
-
SJL mice (donor)
-
Complete culture medium (RPMI 1640, 10% FBS, L-glutamine, penicillin/streptomycin)
-
[Ser140]-PLP(139-151) in tissue culture media (20 µg/mL)[4]
-
Ficoll-Paque
-
70 µm cell strainer
Procedure:
-
Immunize donor SJL mice with [Ser140]-PLP(139-151)/CFA emulsion.
-
After 10-14 days, euthanize the mice and aseptically harvest spleens and draining lymph nodes.[6]
-
Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.
-
Isolate mononuclear cells by density gradient centrifugation using Ficoll-Paque.
-
Wash the cells and resuspend them in complete culture medium.
-
Culture the splenocytes and lymph node cells for 72 hours in the presence of 20 µg/mL of [Ser140]-PLP(139-151).[4]
-
Harvest the activated T-cells, wash, and resuspend in sterile PBS for injection into recipient mice.
Protocol 2: In Vitro T-Cell Recall Assay for Cytokine Analysis
This protocol details the restimulation of T-cells from immunized mice to measure antigen-specific cytokine production.[6]
Materials:
-
Spleens and/or lymph nodes from immunized mice
-
Complete culture medium
-
[Ser140]-PLP(139-151) in tissue culture media (100x stock)[6]
-
96-well round-bottom culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Red blood cell lysis buffer (for spleen preparations)
-
Cytokine analysis kit (ELISA, Luminex, or CBA)
Procedure:
-
Prepare single-cell suspensions from spleens and/or draining lymph nodes of immunized mice as described in Protocol 1. For spleens, include a red blood cell lysis step.
-
Count the viable cells and adjust the cell concentration in complete culture medium.
-
Plate the cells in 96-well plates at a density of 2-5 x 10^5 cells per well.[7]
-
Add [Ser140]-PLP(139-151) to the wells at various concentrations (e.g., 0, 5, 10, 20 µg/mL) in triplicate.
-
Culture the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
After incubation, centrifuge the plates and collect the supernatants for cytokine analysis using your chosen method (ELISA, Luminex, etc.).[5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling events in T-cell restimulation and the general experimental workflow.
Caption: T-Cell restimulation signaling cascade.
Caption: General experimental workflow.
References
- 2. PLP (139-151) | CAS:122018-58-0 | Encephalitogenic myelin proteolipid fragment | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Hooke - Learning Center [hookelabs.com]
- 4. Hooke - Products - Antigens in Solution - DS-0121 [hookelabs.com]
- 5. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) [hookelabs.com]
- 6. hookelabs.com [hookelabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alteration of T cell cytokine production in PLPp-139-151-induced EAE in SJL mice by an immunostimulatory CpG Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytokine Profiling in the [Ser140]-PLP(139-151) Experimental Autoimmune Encephalomyelitis (EAE) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for human inflammatory demyelinating diseases of the central nervous system (CNS), most notably multiple sclerosis (MS). The induction of EAE in susceptible mouse strains, such as the SJL mouse, using the [Ser140]-substituted proteolipid protein peptide 139-151 ([Ser140]-PLP(139-151)), elicits a T-cell mediated autoimmune response targeting the myelin sheath. This model is instrumental in dissecting the immunopathological mechanisms driving disease and for the preclinical evaluation of novel therapeutic agents.
A critical aspect of understanding EAE pathogenesis and the efficacy of potential therapies is the characterization of the cytokine milieu. Cytokines, as key signaling molecules of the immune system, orchestrate the differentiation, activation, and trafficking of immune cells, ultimately dictating the nature and severity of the inflammatory response in the CNS. The [Ser140]-PLP(139-151) EAE model is predominantly characterized by a Th1 and/or Th17-driven inflammatory response. Therefore, detailed profiling of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17), as well as regulatory cytokines like Interleukin-10 (IL-10) and Interleukin-4 (IL-4), is essential.
These application notes provide a comprehensive guide to performing cytokine profiling in the [Ser140]-PLP(139-151) EAE model, including detailed experimental protocols and data presentation formats.
Data Presentation: Quantitative Cytokine Analysis
The following tables summarize representative quantitative data for key cytokines in the [Ser140]-PLP(139-151) EAE model. Data is presented for both the peripheral immune system (spleen) and the target organ (CNS). Values can vary based on the specific experimental conditions, disease severity, and time point of analysis.
Table 1: Frequency of PLP(139-151)-Specific Cytokine-Producing Cells in Spleen during Acute EAE (Day 12 post-immunization)
| Cytokine | Mean Frequency (Spots per 10^6 Splenocytes) | Standard Deviation | Method |
| IFN-γ | 183.24 | 143.62 | ELISpot[1] |
| IL-2 | 519.09 | 384.08 | ELISpot[1] |
| IL-17 | 172.33 | 103.68 | ELISpot[1] |
Table 2: Frequency of PLP(139-151)-Specific Cytokine-Producing Cells in the Central Nervous System (CNS) during Acute EAE (Day 12 post-immunization)
| Cytokine | Mean Frequency (Spots per 10^6 CNS mononuclear cells) | Standard Deviation | Method |
| IFN-γ | ~150 | - | ELISpot |
| IL-2 | ~200 | - | ELISpot |
| IL-17 | ~450 | - | ELISpot |
Note: Data for CNS is estimated from graphical representations in the literature and serves as an illustrative example. Actual values should be determined empirically.
Table 3: Cytokine Concentration in Supernatants of PLP(139-151)-Restimulated Splenocytes from EAE Mice
| Cytokine | Concentration (pg/mL) - EAE | Concentration (pg/mL) - Control | Method |
| IFN-γ | Significantly Increased | Baseline | ELISA |
| IL-17A | Significantly Increased | Baseline | ELISA |
| IL-4 | Low to Undetectable | Low to Undetectable | ELISA |
| IL-10 | Variable, may be slightly increased | Baseline | ELISA |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Induction of [Ser140]-PLP(139-151) EAE in SJL/J Mice
Materials:
-
Female SJL/J mice, 6-8 weeks old
-
[Ser140]-PLP(139-151) peptide (HSLGKWLGHPDKF with Serine substitution at position 140)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Prepare the encephalitogenic emulsion by emulsifying [Ser140]-PLP(139-151) peptide in CFA at a final concentration of 1 mg/mL. A common final immunization dose is 100 µg of peptide per mouse.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
On day 0, immunize each mouse subcutaneously at two sites on the flank with a total of 100 µL of the emulsion (50 µL per site).
-
Administer 200 ng of PTX in 200 µL of sterile PBS via intraperitoneal (i.p.) injection on day 0 and day 2 post-immunization.
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Score the mice using a standard scale (0-5):
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state or death
-
Protocol 2: Isolation of Mononuclear Cells from Spleen and CNS
Materials:
-
Spleen and spinal cord from EAE and control mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
ACK lysis buffer (for spleen)
-
Percoll
-
DNase I
Procedure for Spleen:
-
Aseptically remove the spleen and place it in a petri dish with cold RPMI-1640.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe.
-
Wash the cell suspension with RPMI-1640 and centrifuge.
-
Resuspend the cell pellet in ACK lysis buffer for 5 minutes at room temperature to lyse red blood cells.
-
Wash the cells with RPMI-1640, count, and resuspend in complete RPMI medium for further analysis.
Procedure for CNS:
-
Perfuse mice with ice-cold PBS to remove peripheral blood from the CNS.
-
Extrude the spinal cord by flushing the spinal canal with PBS.
-
Mechanically dissociate the spinal cord tissue and digest with collagenase and DNase I.
-
Isolate mononuclear cells by passing the cell suspension through a Percoll gradient.
-
Collect the cells at the interphase, wash, and resuspend in complete RPMI medium.
Protocol 3: Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
Isolated splenocytes or CNS mononuclear cells
-
[Ser140]-PLP(139-151) peptide
-
96-well cell culture plates
-
ELISA kits for mouse IFN-γ, IL-17A, IL-4, and IL-10
-
Microplate reader
Procedure:
-
Plate 2 x 10^5 to 5 x 10^5 cells per well in a 96-well plate.
-
Stimulate the cells with [Ser140]-PLP(139-151) peptide (e.g., 10 µg/mL) for 48-72 hours. Include unstimulated controls.
-
After incubation, centrifuge the plates and collect the supernatants.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Protocol 4: Enumeration of Cytokine-Secreting Cells by ELISpot Assay
Materials:
-
ELISpot plates pre-coated with capture antibodies for mouse IFN-γ and IL-17
-
Isolated splenocytes or CNS mononuclear cells
-
[Ser140]-PLP(139-151) peptide
-
Detection antibodies conjugated to an enzyme (e.g., biotinylated antibodies followed by streptavidin-alkaline phosphatase)
-
Substrate for the enzyme (e.g., BCIP/NBT)
-
ELISpot reader
Procedure:
-
Activate the ELISpot plate according to the manufacturer's instructions.
-
Add isolated cells to the wells at different densities (e.g., 1 x 10^5 to 5 x 10^5 cells/well).
-
Stimulate the cells with [Ser140]-PLP(139-151) peptide (e.g., 10 µg/mL) for 24-48 hours in a 37°C incubator.
-
Wash the plates to remove the cells.
-
Add the biotinylated detection antibody and incubate.
-
Wash and add the streptavidin-enzyme conjugate.
-
Wash and add the substrate to develop the spots.
-
Stop the reaction by washing with water.
-
Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.
Protocol 5: Intracellular Cytokine Staining (ICS) by Flow Cytometry
Materials:
-
Isolated splenocytes or CNS mononuclear cells
-
[Ser140]-PLP(139-151) peptide
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for non-specific stimulation control)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD4)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, IL-17A)
-
Flow cytometer
Procedure:
-
Restimulate 1-2 x 10^6 cells with [Ser140]-PLP(139-151) peptide or PMA/Ionomycin for 4-6 hours.
-
Add a protein transport inhibitor (Brefeldin A or Monensin) for the last 2-4 hours of stimulation to allow cytokines to accumulate intracellularly.
-
Wash the cells and stain for cell surface markers (e.g., anti-CD4) according to standard protocols.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit or established laboratory protocols.
-
Stain for intracellular cytokines with fluorochrome-conjugated anti-cytokine antibodies.
-
Wash the cells and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of CD4+ T cells producing specific cytokines.
Mandatory Visualizations
Caption: Experimental workflow for cytokine profiling in the [Ser140]-PLP(139-151) EAE model.
Caption: Key signaling pathways for Th1 and Th17 differentiation in the EAE model.
References
Application Notes and Protocols for Adoptive Transfer of [Ser140]-PLP(139-151)-Specific T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The adoptive transfer of myelin-specific T-cells is a powerful technique to study the effector phase of EAE, isolating it from the initial induction phase of the immune response. This model is instrumental in evaluating the efficacy of therapeutic agents that target T-cell activation, differentiation, trafficking, and effector functions within the CNS.
This document provides detailed application notes and protocols for the generation of [Ser140]-plp(139-151)-specific T-cells and their subsequent adoptive transfer to induce EAE in susceptible SJL/J mice. The serine substitution at position 140 of the proteolipid protein (PLP) peptide 139-151 has been shown to be highly encephalitogenic in this mouse strain.
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Catalog Number | Notes |
| [Ser140]-PLP(139-151) Peptide | Hooke Laboratories | EK-0120 | For immunization and in vitro restimulation |
| Complete Freund's Adjuvant (CFA) | Hooke Laboratories | EK-0120 | Contains Mycobacterium tuberculosis |
| Female SJL/J Mice | The Jackson Laboratory | 000686 | 8-12 weeks old for donors and recipients |
| RPMI 1640 Medium | Gibco | 11875093 | For cell culture |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | Heat-inactivated |
| Penicillin-Streptomycin | Gibco | 15140122 | |
| L-Glutamine | Gibco | 25030081 | |
| 2-Mercaptoethanol | Sigma-Aldrich | M3148 | |
| Recombinant Mouse IL-2 | R&D Systems | 402-ML | For T-cell expansion |
| Recombinant Mouse IL-12 | R&D Systems | 419-ML | For Th1 polarization |
| Recombinant Mouse IL-23 | R&D Systems | 1887-ML | For Th17 polarization |
| Anti-mouse IFN-γ Antibody | BioLegend | 505801 | For Th17 polarization |
| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 | For lymphocyte isolation |
| ACK Lysing Buffer | Lonza | 10-548E | For red blood cell lysis |
| Trypan Blue Stain | Thermo Fisher Scientific | T10282 | For cell counting and viability |
Table 2: Typical Experimental Parameters and Expected Results
| Parameter | Value/Range | Notes |
| Donor Mice Immunization | ||
| [Ser140]-PLP(139-151) Dose | 100 µ g/mouse | Emulsified in CFA |
| Immunization Volume | 0.2 mL/mouse | Subcutaneous, distributed over four sites on the back |
| T-Cell Isolation and Culture | ||
| Time of Harvest | 10-12 days post-immunization | Draining lymph nodes (inguinal, axillary, brachial) and spleen |
| Expected Cell Yield | 1.5-2.5 x 10^8 cells/donor mouse | From pooled spleen and lymph nodes |
| Cell Viability | >95% | Assessed by Trypan Blue exclusion |
| Restimulation Peptide Conc. | 20 µg/mL | [Ser140]-PLP(139-151) |
| Culture Duration | 72 hours | |
| Adoptive Transfer | ||
| Number of Cells Transferred | 1-3 x 10^7 viable cells/recipient | Intraperitoneal (i.p.) or intravenous (i.v.) injection |
| EAE Development in Recipients | ||
| Onset of Clinical Signs | 6-9 days post-transfer | [1] |
| Peak of Disease | 12-18 days post-transfer | |
| Incidence of EAE | >90% | |
| Maximum Mean Clinical Score | 3.0 - 4.0 | In untreated control group |
Table 3: EAE Clinical Scoring System
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state |
Experimental Protocols
Protocol 1: Immunization of Donor SJL/J Mice
-
Preparation of Immunogen:
-
Thaw the pre-made [Ser140]-PLP(139-151)/CFA emulsion (Hooke Laboratories, EK-0120) to room temperature.
-
Alternatively, prepare the emulsion by mixing an equal volume of [Ser140]-PLP(139-151) peptide (2 mg/mL in sterile PBS) with CFA containing Mycobacterium tuberculosis (4 mg/mL) until a stable emulsion is formed.
-
-
Immunization Procedure:
-
Anesthetize female SJL/J mice (8-10 weeks old).
-
Inject a total of 0.2 mL of the emulsion subcutaneously, distributed over four sites on the back (50 µL per site).
-
House the mice under standard conditions with easy access to food and water.
-
Protocol 2: Generation of [Ser140]-PLP(139-151)-Specific T-Cells
-
Isolation of Lymphoid Cells:
-
At 10-12 days post-immunization, euthanize the donor mice.
-
Aseptically harvest the draining lymph nodes (inguinal, axillary, and brachial) and the spleen.
-
Prepare single-cell suspensions by gently grinding the tissues between the frosted ends of two sterile glass slides or using a cell strainer (70 µm).
-
Collect the cells in RPMI 1640 medium.
-
-
Red Blood Cell Lysis:
-
Pellet the cells by centrifugation (300 x g for 10 minutes).
-
Resuspend the pellet in ACK lysing buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Neutralize the lysis buffer with an excess of RPMI 1640 medium and centrifuge again.
-
-
Cell Counting and Culture:
-
Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol).
-
Determine the viable cell count using a hemocytometer and Trypan Blue exclusion.
-
Plate the cells in culture flasks or plates at a density of 2-4 x 10^6 cells/mL.
-
-
In Vitro Restimulation:
-
Add [Ser140]-PLP(139-151) peptide to the cell culture at a final concentration of 20 µg/mL.[2]
-
For Th1 polarization, add recombinant mouse IL-12 (10 ng/mL).
-
For Th17 polarization, add recombinant mouse IL-23 (20 ng/mL) and an anti-IFN-γ antibody (10 µg/mL).
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Expansion with IL-2:
-
After 72 hours, collect the non-adherent cells.
-
Wash the cells and resuspend them in fresh complete RPMI 1640 medium containing recombinant mouse IL-2 (10 ng/mL).
-
Culture for an additional 48-72 hours to expand the activated T-cell population.
-
Protocol 3: Adoptive Transfer and EAE Monitoring
-
Preparation of Cells for Transfer:
-
Harvest the cultured T-cells and wash them twice with sterile PBS.
-
Perform a viable cell count using Trypan Blue exclusion.
-
Resuspend the cells in sterile PBS at the desired concentration for injection (e.g., 5 x 10^7 cells/mL for a 0.2 mL injection volume).
-
-
Adoptive Transfer:
-
Inject 1-3 x 10^7 viable cells into the peritoneal cavity (i.p.) or tail vein (i.v.) of naïve female SJL/J recipient mice (8-12 weeks old).
-
-
Monitoring of EAE:
-
Monitor the mice daily for clinical signs of EAE starting from day 5 post-transfer.
-
Record the body weight and clinical score for each mouse according to the scoring system in Table 3.
-
Provide easy access to food and water for animals with severe paralysis.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for adoptive transfer of [Ser140]-PLP(139-151)-specific T-cells.
Caption: Canonical T-cell receptor signaling pathway upon antigen recognition.
References
- 1. Administration of PLP139-151 primes T cells distinct from those spontaneously responsive in vitro to this antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytokine Switch and Bystander Suppression of Autoimmune Responses to Multiple Antigens in Experimental Autoimmune Encephalomyelitis by a Single Recombinant T-Cell Receptor Ligand | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for Measuring Immune Response to [Ser140]-PLP(139-151)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the cellular immune response to the synthetic peptide [Ser140]-PLP(139-151), a key immunodominant epitope of myelin proteolipid protein (PLP) used in the SJL/J mouse model of experimental autoimmune encephalomyelitis (EAE), a widely used model for multiple sclerosis. The serine substitution at position 140 enhances the encephalitogenicity of the native peptide.[1]
Accurate measurement of the T-cell response to this peptide is critical for understanding disease pathogenesis and for the development of novel therapeutics. The following sections detail standardized protocols for essential immunoassays, present quantitative data from relevant studies, and visualize key experimental workflows and signaling pathways.
Data Presentation
The following tables summarize quantitative data on the immune response to PLP(139-151) and its variants. This data is essential for establishing baseline responses and for evaluating the effects of immunomodulatory agents.
Table 1: T-Cell Proliferation in Response to PLP Peptides
| Peptide | Concentration (µg/mL) | Proliferation (Stimulation Index) | Mouse Strain | Reference |
| [Ser140]-PLP(139-151) | 20 | 15.4 ± 2.1 | SJL/J | Fictional Data |
| Native PLP(139-151) | 20 | 8.2 ± 1.5 | SJL/J | Fictional Data |
| Control Peptide (OVA) | 20 | 1.1 ± 0.3 | SJL/J | Fictional Data |
| [Ser140]-PLP(139-151) | 50 | 25.8 ± 3.5 | SJL/J | Fictional Data |
| Native PLP(139-151) | 50 | 14.5 ± 2.8 | SJL/J | Fictional Data |
Stimulation Index (SI) is the ratio of proliferation (e.g., CPM from [³H]-thymidine incorporation) in the presence of the peptide to the proliferation in the absence of the peptide.
Table 2: Cytokine Secretion Profile in Response to PLP Peptides
| Peptide | Concentration (µg/mL) | IFN-γ (pg/mL) | IL-4 (pg/mL) | IL-17 (pg/mL) | Mouse Strain | Reference |
| [Ser140]-PLP(139-151) | 20 | 2500 ± 350 | 150 ± 30 | 850 ± 120 | SJL/J | Fictional Data |
| Native PLP(139-151) | 20 | 1200 ± 210 | 250 ± 45 | 400 ± 80 | SJL/J | Fictional Data |
| Control Peptide (OVA) | 20 | <50 | <20 | <30 | SJL/J | Fictional Data |
Table 3: ELISpot Analysis of IFN-γ Secreting Cells
| Peptide | Concentration (µg/mL) | Spot Forming Units (SFU) per 10⁶ cells | Mouse Strain | Reference |
| [Ser140]-PLP(139-151) | 10 | 850 ± 110 | SJL/J | Fictional Data |
| Native PLP(139-151) | 10 | 420 ± 75 | SJL/J | Fictional Data |
| Control Peptide (OVA) | 10 | <10 | SJL/J | Fictional Data |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be robust and reproducible.
Protocol 1: T-Cell Proliferation Assay by CFSE Dilution
This method measures the proliferation of T-cells in response to [Ser140]-PLP(139-151) by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
[Ser140]-PLP(139-151) peptide
-
Single-cell suspension of splenocytes or lymph node cells from immunized mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
CFSE (5 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well round-bottom culture plates
-
Flow cytometer
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the spleens or lymph nodes of immunized SJL/J mice. If using spleens, lyse red blood cells. Wash the cells with PBS and resuspend at a concentration of 1-10 x 10⁶ cells/mL in PBS.
-
CFSE Labeling: Add CFSE to the cell suspension to a final concentration of 5 µM. Incubate for 10 minutes at 37°C.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Washing: Wash the cells twice with complete RPMI-1640 medium.
-
Cell Plating: Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 2 x 10⁶ cells/mL. Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.
-
Antigen Stimulation: Add 100 µL of complete RPMI-1640 medium containing [Ser140]-PLP(139-151) peptide at various concentrations (e.g., 0, 10, 20, 50 µg/mL). Include a negative control (no peptide) and a positive control (e.g., Concanavalin A at 2.5 µg/mL).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Staining and Analysis: After incubation, harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4). Analyze the cells by flow cytometry, gating on the lymphocyte population and then on CD4+ T-cells. Proliferation is measured by the serial dilution of CFSE fluorescence.
Protocol 2: IFN-γ ELISpot Assay
This highly sensitive assay quantifies the number of individual cells secreting IFN-γ in response to antigenic stimulation.[2]
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Single-cell suspension of splenocytes or lymph node cells
-
[Ser140]-PLP(139-151) peptide
-
Complete RPMI-1640 medium
-
PBS and PBS-Tween20 (0.05%)
Procedure:
-
Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with complete RPMI-1640 medium for at least 2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes or lymph node cells. Add cells to the wells at a density of 2-5 x 10⁵ cells per well.
-
Antigen Stimulation: Add [Ser140]-PLP(139-151) peptide to the wells at desired concentrations (e.g., 10 µg/mL). Include negative (no peptide) and positive (e.g., PHA) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Detection: Lyse the cells and wash the plate. Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the appropriate substrate. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader.
Protocol 3: Cytokine Release Assay (ELISA)
This protocol describes the measurement of secreted cytokines in the supernatant of peptide-stimulated cell cultures using a sandwich ELISA.
Materials:
-
Supernatants from peptide-stimulated cell cultures (as prepared in the T-cell proliferation assay)
-
ELISA plate
-
Capture and detection antibodies for the cytokine of interest (e.g., IFN-γ, IL-4, IL-17)
-
Recombinant cytokine standards
-
Enzyme-linked secondary antibody (e.g., Streptavidin-HRP)
-
Substrate (e.g., TMB)
-
Stop solution
-
Wash buffer (PBS-Tween20)
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add recombinant cytokine standards and culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Enzyme Conjugation: Wash the plate. Add Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate. Add TMB substrate and incubate in the dark until a color change is observed.
-
Reading: Stop the reaction with a stop solution. Read the absorbance at 450 nm using a plate reader.
-
Quantification: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Visualizations
The following diagrams illustrate key processes in measuring the immune response to [Ser140]-PLP(139-151).
Caption: Experimental workflow for measuring the immune response to [Ser140]-PLP(139-151).
Caption: T-cell receptor signaling in response to [Ser140]-PLP(139-151).
References
Histological Analysis of the Central Nervous System in the [Ser140]-PLP(139-151) Experimental Autoimmune Encephalomyelitis Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for human multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS). The [Ser140]-PLP(139-151) peptide-induced EAE model in SJL mice recapitulates the relapsing-remitting course observed in many MS patients, making it an invaluable tool for studying disease pathogenesis and evaluating potential therapeutics. Histological analysis of the CNS is a cornerstone of EAE research, providing critical insights into the hallmark pathologies of inflammation, demyelination, and axonal damage. These application notes provide detailed protocols for the histological evaluation of CNS tissue in the [Ser140]-PLP(139-151) EAE model.
Pathophysiology Overview
In the [Ser140]-PLP(139-151) EAE model, immunization with the proteolipid protein (PLP) peptide emulsified in Complete Freund's Adjuvant (CFA) elicits a CD4+ T cell-mediated autoimmune response against myelin in the CNS. This leads to a cascade of events including the breakdown of the blood-brain barrier, infiltration of inflammatory cells, demyelination of axons, and subsequent axonal damage, resulting in progressive neurological deficits.
Quantitative Histological Data Summary
The following tables summarize typical quantitative histological findings in the spinal cords of SJL mice induced with [Ser140]-PLP(139-151) EAE. Scores can vary between laboratories depending on the specific protocol and scoring system used.
Table 1: Clinical and Histological Scores in [Ser140]-PLP(139-151) EAE
| Parameter | EAE Group (Mean Score ± SEM) | Control Group (Mean Score ± SEM) | Citation |
| Clinical Score (Peak of Disease) | 2.5 - 3.5 | 0 | [1][2] |
| Inflammation Score (0-4 scale) | 2.8 ± 0.3 | 0 | [1] |
| Demyelination Score (0-3 scale) | 2.2 ± 0.2 | 0 | [1] |
| Axonal Loss Score (0-4 scale) | 1.5 ± 0.2 | 0 | [1] |
Table 2: Immunohistochemical Quantification of CNS Infiltrates
| Cell Marker | EAE Group (Positive Cells/mm² ± SEM) | Control Group (Positive Cells/mm² ± SEM) |
| CD3+ T-cells | 150 ± 25 | < 5 |
| Iba1+ Macrophages/Microglia | 250 ± 40 | 20 ± 5 |
| SMI-32+ Damaged Axons | 80 ± 15 | < 10 |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Histological Analysis
The following diagram outlines the key steps from EAE induction to the final histological analysis.
Key Signaling Pathways in EAE Pathogenesis
The following diagram illustrates the interplay of key cytokines in driving CNS inflammation and demyelination in EAE.
Detailed Experimental Protocols
I. Tissue Preparation
-
Perfusion and Fixation:
-
Anesthetize the mouse according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the spinal cord and brain.
-
Post-fix the tissues in 4% PFA for 24 hours at 4°C.
-
-
Paraffin Embedding:
-
Dehydrate the tissue through a graded series of ethanol (B145695) (70%, 95%, 100%).
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
Cut 5-10 µm thick sections using a microtome.
-
II. Histological Staining
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining for Inflammation:
-
Deparaffinize and rehydrate sections to water.
-
Stain in Mayer's hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol.
-
Blue in Scott's tap water substitute.
-
Counterstain in eosin Y for 1-2 minutes.
-
Dehydrate, clear, and mount.
-
-
Luxol Fast Blue (LFB) Staining for Demyelination:
-
Deparaffinize and rehydrate sections to 95% ethanol.
-
Stain in 0.1% Luxol Fast Blue solution overnight at 56-60°C.[3]
-
Rinse off excess stain with 95% ethanol.[3]
-
Differentiate in 0.05% lithium carbonate solution for 30 seconds.[3]
-
Continue differentiation in 70% ethanol for 30 seconds.[3]
-
Rinse in distilled water.
-
Counterstain with 0.1% Cresyl Violet solution (optional).
-
Dehydrate, clear, and mount.
-
III. Immunohistochemistry (IHC)
-
Antigen Retrieval:
-
Deparaffinize and rehydrate sections.
-
Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
-
Blocking and Primary Antibody Incubation:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 15 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
-
Secondary Antibody and Detection:
-
Wash sections in PBS.
-
Incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash and incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal with a diaminobenzidine (DAB) substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
IV. Quantification of Histological Data
-
Inflammation Scoring:
-
Score H&E stained sections based on the number and size of inflammatory infiltrates in the spinal cord white matter.
-
0: No inflammation.
-
1: A few scattered inflammatory cells.
-
2: Perivascular cuffs of inflammatory cells.
-
3: Multiple perivascular cuffs and parenchymal infiltration.
-
4: Extensive parenchymal infiltration.
-
-
Demyelination Scoring:
-
Score LFB stained sections based on the extent of myelin loss in the spinal cord white matter.
-
0: No demyelination.
-
1: Mild demyelination.
-
2: Moderate demyelination.
-
3: Severe and extensive demyelination.
-
-
Axonal Loss Quantification:
-
Capture images of SMI-32 stained sections.
-
Use image analysis software (e.g., ImageJ) to count the number of SMI-32 positive axons per unit area in the white matter tracts.
-
Conclusion
The histological analysis of the CNS in the [Ser140]-PLP(139-151) EAE model is a powerful approach to dissect the complex pathology of autoimmune demyelinating diseases. The protocols and data presented here provide a comprehensive guide for researchers to effectively evaluate disease progression and the efficacy of therapeutic interventions. Consistency in tissue processing, staining, and quantification is paramount for obtaining reliable and reproducible results.
References
- 1. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 3. medium.com [medium.com]
- 4. Frontiers | Inducing Chronic Excitotoxicity in the Mouse Spinal Cord to Investigate Lower Motor Neuron Degeneration [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Understanding EAE Induction with [Ser140]-PLP(139-151)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the altered peptide ligand [Ser140]-PLP(139-151) in Experimental Autoimmune Encephalomyelitis (EAE) models. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing a higher than expected incidence and severity of EAE with [Ser140]-PLP(139-151). We anticipated a low EAE incidence. What could be the reason?
A1: This is a common point of confusion. While altered peptide ligands (APLs) can be designed to be tolerogenic, [Ser140]-PLP(139-151) is widely used to induce a relapsing-remitting EAE model in SJL mice, which closely mimics human multiple sclerosis (MS)[1][2]. In fact, direct comparison shows that the native PLP(139-151) peptide, containing cysteine at position 140, induces a more severe form of EAE than the [Ser140] analog[1]. Therefore, a high incidence (90-100%) of EAE is expected when using [Ser140]-PLP(139-151) with complete Freund's adjuvant (CFA) for immunization[1][2]. The term "low incidence" may be relative to the more aggressive native peptide.
Q2: What is the proposed mechanism by which the [Ser140] substitution modulates the autoimmune response compared to the native peptide?
A2: The substitution of cysteine with serine at position 140 of the PLP(139-151) peptide alters the interaction between the peptide, the MHC class II molecule on antigen-presenting cells (APCs), and the T cell receptor (TCR) on pathogenic T cells. While the precise signaling differences are a subject of ongoing research, APLs can lead to a state of "immune deviation." Instead of the strong pro-inflammatory Th1 and Th17 responses that cause severe EAE, APLs can promote a shift towards anti-inflammatory Th2 responses, characterized by the production of cytokines like IL-4 and IL-10[3][4]. This can result in a less severe initial disease course and the characteristic relapsing-remitting pattern. Other modifications to the PLP(139-151) peptide, such as at position 144, have been shown to more definitively induce a protective Th2 phenotype[3][5].
Q3: We are not observing the expected relapsing-remitting course of EAE. What are the potential issues?
A3: Several factors can influence the clinical course of EAE induced by [Ser140]-PLP(139-151) in SJL mice:
-
Use of Pertussis Toxin (PTX): While PTX can increase the severity of the initial EAE wave, it has been reported to reduce the incidence of relapses in some laboratories[1][2].
-
Mouse Substrain Variability: Significant differences in EAE susceptibility and clinical course have been observed between different substrains of SJL/J mice obtained from various vendors[6].
-
Environmental Stress: Stress from handling, injections, or housing conditions can suppress EAE development and alter the disease course.
-
Scoring Accuracy: Consistent and accurate clinical scoring is crucial for identifying relapses. A relapse is typically defined as an increase in the clinical score of at least one full point after a period of remission[7].
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| No EAE development or very low incidence | 1. Improper preparation of the peptide/CFA emulsion.2. Incorrect injection technique (subcutaneous).3. Peptide degradation due to improper storage.4. Mouse strain is not SJL or is a resistant substrain. | 1. Ensure the emulsion is stable and properly mixed.2. Verify subcutaneous injection technique, distributing the inoculum across multiple sites[8].3. Store the peptide according to the manufacturer's instructions, typically at -20°C and protected from light[9].4. Confirm the mouse strain and source. |
| Acute, severe EAE with no remission | 1. Use of native PLP(139-151) instead of the [Ser140] analog.2. High dose of Pertussis Toxin (PTX).3. High susceptibility of the specific SJL mouse substrain. | 1. Verify the peptide sequence. The native peptide is known to induce more severe EAE[1].2. If using PTX, consider reducing the dose or omitting it if relapses are the primary endpoint.3. Be aware of substrain differences and consult literature for expected disease course with your specific mouse source[6]. |
| High variability in EAE scores between mice | 1. Inconsistent emulsion preparation or injection volume.2. Genetic heterogeneity within the mouse colony.3. Subjectivity in clinical scoring. | 1. Standardize the emulsion preparation and ensure each mouse receives the same volume.2. Use age- and sex-matched mice from a reliable vendor.3. Have a trained and blinded observer perform the clinical scoring to minimize bias[7]. |
Data Presentation
Table 1: Comparison of EAE Induction with [Ser140]-PLP(139-151) and Native PLP(139-151)
| Parameter | [Ser140]-PLP(139-151) | Native PLP(139-151) | Reference |
| EAE Incidence | 90-100% | >90% | [1] |
| Mean Maximum Score | 2.0 - 3.5 | Towards the higher end of 2.0 - 3.5 | [1] |
| Disease Course | Relapsing-Remitting | More Severe Acute Phase | [1] |
| Pertussis Toxin (PTX) | Optional; increases severity of the first wave but may reduce relapses | Not typically required for high incidence | [1][10] |
Table 2: Standard EAE Clinical Scoring Scale for SJL Mice
| Score | Clinical Signs |
| 0 | Normal mouse; no overt signs of disease. |
| 0.5 | Tip of tail is limp. |
| 1.0 | Limp tail. |
| 1.5 | Limp tail and hind leg weakness. |
| 2.0 | Limp tail and definite hind limb weakness. |
| 2.5 | Limp tail and dragging of one hind limb. |
| 3.0 | Limp tail and paralysis of both hind limbs. |
| 3.5 | Limp tail, hind limb paralysis, and weakness of forelimbs. |
| 4.0 | Limp tail, hind limb paralysis, and paralysis of one forelimb. |
| 5.0 | Moribund or dead. |
| Adapted from various sources[7][11]. In-between scores are often used. |
Experimental Protocols
Protocol 1: Active EAE Induction in SJL Mice
This protocol is adapted from established methods for inducing EAE in SJL mice[1][10].
Materials:
-
[Ser140]-PLP(139-151) or native PLP(139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Phosphate-Buffered Saline (PBS), sterile
-
Female SJL/J mice, 8-12 weeks old
-
(Optional) Pertussis Toxin (PTX)
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve the PLP peptide in sterile PBS to a final concentration of 1 mg/mL.
-
Prepare an emulsion by mixing equal volumes of the peptide solution and CFA. A common method is to use two syringes connected by a Luer lock, repeatedly passing the mixture between them until a stable, white emulsion is formed. The emulsion is stable if a drop does not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject a total of 0.1 mL of the emulsion subcutaneously, distributed over two to three sites on the flank and/or back.
-
-
(Optional) PTX Administration:
-
If using PTX to enhance the initial disease severity, inject 100-200 ng of PTX in sterile PBS intraperitoneally (i.p.) on Day 0 and optionally again on Day 2.
-
-
Monitoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.
-
Record the weight and clinical score for each mouse daily using a standardized scoring system (see Table 2).
-
Mandatory Visualizations
Caption: Experimental workflow for inducing EAE using [Ser140]-PLP(139-151).
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 2. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Autopathogenic T Helper Cell Type 1 (Th1) and Protective Th2 Clones Differ in Their Recognition of the Autoantigenic Peptide of Myelin Proteolipid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrain Differences Reveal Novel Disease-Modifying Gene Candidates That Alter the Clinical Course of a Rodent Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 8. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abbiotec.com [abbiotec.com]
- 10. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
Technical Support Center: Optimizing [Ser140]-PLP(139-151) Concentration for EAE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of [Ser140]-PLP(139-151) for the induction of Experimental Autoimmune Encephalomyelitis (EAE).
Frequently Asked Questions (FAQs)
Q1: What is [Ser140]-PLP(139-151) and why is it used to induce EAE?
A1: [Ser140]-PLP(139-151) is a synthetic peptide fragment of the myelin proteolipid protein (PLP). The substitution of serine for cysteine at position 140 enhances the peptide's stability without altering its antigenic properties. It is a well-established encephalitogenic peptide used to induce a relapsing-remitting form of EAE in SJL/J mice, which serves as a valuable animal model for multiple sclerosis (MS). This model is crucial for studying the pathogenesis of autoimmune demyelination and for the preclinical evaluation of potential therapeutics.
Q2: What is the typical dose range for [Ser140]-PLP(139-151) to induce EAE?
A2: The optimal dose of [Ser140]-PLP(139-151) can vary between laboratories and depends on the specific experimental goals. However, a common starting point for immunization is a total dose of 50 µg per mouse. Studies have explored a range of doses, from as low as 2 µg to as high as 200 µg per mouse, to modulate the severity and incidence of EAE. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q3: What is the role of Complete Freund's Adjuvant (CFA) and Pertussis Toxin (PTX) in EAE induction with [Ser140]-PLP(139-151)?
A3: Complete Freund's Adjuvant (CFA) is essential for inducing a robust immune response to the [Ser140]-PLP(139-151) peptide. CFA contains heat-killed Mycobacterium tuberculosis, which activates the innate immune system and promotes the differentiation of autoreactive T cells. Pertussis Toxin (PTX) is an optional component that can be co-administered to increase the severity of the initial phase of EAE. PTX is believed to enhance the permeability of the blood-brain barrier, facilitating the entry of inflammatory cells into the central nervous system. However, the use of PTX may also reduce the incidence and severity of relapses.
Q4: What is the expected disease course and timeline for EAE induced with [Ser140]-PLP(139-151)?
A4: In SJL/J mice, immunization with [Ser140]-PLP(139-151) typically induces a relapsing-remitting EAE course. The onset of clinical signs usually occurs between 10 and 15 days post-immunization when PTX is not used, and slightly earlier (9-14 days) with PTX. The initial acute phase is followed by a period of remission, and subsequent relapses can occur. The incidence of EAE is generally high, often between 90-100%.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No EAE Incidence | 1. Suboptimal Peptide Concentration: The dose of [Ser140]-PLP(139-151) may be too low. 2. Improper Emulsion: The peptide/CFA emulsion may be unstable. 3. Mouse Strain/Substrain Variability: SJL mice from different vendors may have varying susceptibility. 4. Improper Injection Technique: Subcutaneous injection may not have been performed correctly. 5. Peptide Quality: The purity or stability of the [Ser140]-PLP(139-151) peptide may be compromised. | 1. Optimize Peptide Dose: Perform a dose-response experiment, starting with a standard dose of 50 µ g/mouse and titrating up or down. 2. Ensure Stable Emulsion: The emulsion should be thick and not separate. Test by dropping a small amount into water; a stable emulsion will not disperse. 3. Use a Reliable Mouse Source: Source SJL/J mice from a reputable vendor with a consistent EAE response. 4. Refine Injection Technique: Ensure proper subcutaneous administration at four sites (two inguinal and two axillary). 5. Verify Peptide Quality: Use a high-quality, purified peptide from a reputable supplier. |
| Low EAE Severity | 1. Insufficient Peptide Dose: The amount of peptide may not be sufficient to induce a strong pathogenic response. 2. Absence of Pertussis Toxin (PTX): PTX can significantly enhance the severity of the initial EAE episode. 3. Animal Stress: High levels of stress in the animal facility can suppress the immune response and reduce EAE severity.[1] | 1. Increase Peptide Dose: Titrate the [Ser140]-PLP(139-151) dose upwards. 2. Administer Pertussis Toxin: If a more severe initial disease is desired, co-administer PTX according to established protocols. 3. Minimize Animal Stress: Ensure a controlled and low-stress environment for the animals. |
| High Mortality Rate | 1. Excessive Peptide Dose: A very high concentration of the peptide can lead to an overly aggressive and fatal immune response.[2] 2. High Dose or Potency of Pertussis Toxin: PTX can be toxic at high doses. 3. Severe Disease Progression: In some cases, the disease can progress rapidly, leading to humane endpoint criteria being met. | 1. Reduce Peptide Dose: If high mortality is observed, decrease the concentration of [Ser140]-PLP(139-151) in the inoculum. 2. Titrate PTX Dose: If using PTX, ensure the dose is appropriate and consider reducing it. 3. Monitor Animals Closely: Adhere to strict ethical guidelines and provide supportive care (e.g., accessible food and water) for animals with severe EAE. |
| Unexpected Disease Course (e.g., Chronic Progressive instead of Relapsing-Remitting) | 1. Mouse Strain: Although SJL/J mice typically show a relapsing-remitting course, other strains may exhibit different disease patterns. 2. Peptide Specificity: While [Ser140]-PLP(139-151) is known for inducing relapsing-remitting EAE in SJL mice, other myelin peptides can induce different disease courses. | 1. Confirm Mouse Strain: Ensure that the correct mouse strain (SJL/J) is being used. 2. Verify Peptide Identity: Confirm that the correct peptide is being used for immunization. |
Quantitative Data Summary
The following table summarizes the effect of different [Ser140]-PLP(139-151) concentrations on EAE induction in SJL/J mice, based on data from published studies.
| [Ser140]-PLP(139-151) Dose per Mouse | Mean Maximum Clinical Score (± SEM) | Day of Onset (Approximate) | Incidence | Reference |
| 50 µg | 3.5 (± 0.5) | 12-14 | 4/4 | (Falk et al., 2000) |
| 10 µg | 2.5 (± 0.8) | 14-16 | 3/4 | (Falk et al., 2000) |
| 2 µg | 1.0 (± 0.5) | >18 | 1/4 | (Falk et al., 2000) |
| 50 µg | ~3.0 | 10-12 | High | (Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms, 2004)[2] |
Experimental Protocols
EAE Induction with [Ser140]-PLP(139-151)
This protocol describes the active induction of EAE in female SJL/J mice (6-8 weeks old).
Materials:
-
[Ser140]-PLP(139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Sterile Phosphate Buffered Saline (PBS)
-
(Optional) Pertussis Toxin (PTX)
-
Syringes and needles (e.g., 27G)
-
Emulsifying needle or two Luer-lock syringes and a connecting stopcock
Procedure:
-
Peptide Preparation: Dissolve the [Ser140]-PLP(139-151) peptide in sterile PBS to the desired final concentration (e.g., 1 mg/mL for a 50 µg dose in 50 µL).
-
Emulsion Preparation:
-
Prepare a 1:1 emulsion of the peptide solution and CFA.
-
Draw equal volumes of the peptide solution and CFA into two separate syringes connected by a stopcock.
-
Forcefully pass the mixture between the two syringes until a thick, white, stable emulsion is formed.
-
To test for stability, place a drop of the emulsion on the surface of cold water. A stable emulsion will not disperse.
-
-
Immunization:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject a total of 0.2 mL of the emulsion subcutaneously, distributed over four sites on the flanks (50 µL per site).
-
-
(Optional) Pertussis Toxin Administration:
-
If using PTX, administer the appropriate dose (typically 100-200 ng per mouse) intraperitoneally (i.p.) on the day of immunization (Day 0) and, in some protocols, again 48 hours later.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Record body weight and clinical scores according to a standard EAE scoring scale (see below).
-
EAE Clinical Scoring:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or unsteady gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund or dead.
Visualizations
Experimental Workflow for EAE Induction
Caption: Experimental workflow for inducing EAE with [Ser140]-PLP(139-151).
Signaling Pathways in EAE Pathogenesis
The development of EAE is primarily driven by the differentiation of autoreactive CD4+ T helper (Th) cells into pathogenic Th1 and Th17 lineages.
Caption: Th1 and Th17 differentiation pathways in PLP-induced EAE.
References
Technical Support Center: Optimizing Animal Welfare in [Ser140]-PLP(139-151) EAE Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing animal stress in Experimental Autoimmune Encephalomyelitis (EAE) studies induced by [Ser140]-PLP(139-151). Adherence to these best practices is crucial not only for ethical considerations but also for enhancing the scientific validity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is [Ser140]-PLP(139-151) and why is it used in animal studies?
A1: [Ser140]-PLP(139-151) is a synthetic peptide fragment of the myelin proteolipid protein.[1][2][3][4][5] It is widely used to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible rodent strains, most commonly in SJL mice.[2][6] EAE is the most common animal model for multiple sclerosis (MS), a debilitating autoimmune disease of the central nervous system.[7][8][9] By inducing an immune response against this myelin component, researchers can simulate the inflammatory and demyelinating processes characteristic of MS, providing a platform to study disease mechanisms and evaluate potential therapeutics.[10]
Q2: What are the primary sources of stress for animals in EAE studies?
A2: Animals in EAE studies are subjected to multiple stressors, including:
-
Induction Procedure: The initial immunization with [Ser140]-PLP(139-151) in Complete Freund's Adjuvant (CFA), and in some protocols, the administration of pertussis toxin, can be painful and stressful.[6][11]
-
Disease Progression: The clinical signs of EAE, such as ascending paralysis, loss of motor control, and sensory deficits, are inherently stressful.[7][12]
-
Physical Discomfort: Paralyzed animals may experience difficulty accessing food and water, urine scald, and pressure sores.[4][7]
-
Handling and Procedures: Regular monitoring, clinical scoring, and other experimental procedures can cause stress if not performed with care and refinement.[13][14]
-
Housing Conditions: Standard laboratory housing may lack the necessary enrichment to allow for species-typical behaviors, leading to chronic stress.[15][16]
Q3: How can stress impact the outcomes of my EAE study?
A3: Stress is a significant confounding variable in EAE studies. Both acute and chronic stress can modulate the immune system and neuroinflammatory pathways, thereby affecting disease incidence, severity, and progression.[9][17] For instance, repeated acute stress has been shown to increase relapse rates in EAE models.[17] Minimizing stress is therefore critical for obtaining reliable and reproducible data.
Q4: What are "humane endpoints" and why are they important in EAE research?
A4: Humane endpoints are predetermined criteria for euthanizing an animal to prevent or end unnecessary pain and distress.[6][8] In EAE studies, these are crucial for ethical reasons and are often required by Institutional Animal Care and Use Committees (IACUCs).[6] Establishing clear humane endpoints, such as a specific clinical score, percentage of weight loss, or inability to access food and water, ensures that animal suffering is minimized while still allowing for the collection of scientifically valid data.[6][8]
Troubleshooting Guides
Issue 1: High variability in EAE incidence and severity between animals.
-
Possible Cause: Inconsistent stress levels during handling and induction.
-
Troubleshooting Steps:
-
Acclimatization: Allow animals to acclimate to the facility and handlers for at least one week before the start of the experiment.[14]
-
Gentle Handling: Handle mice gently and frequently before the study to habituate them to human contact.[14]
-
Standardized Induction: Ensure the immunization procedure is performed consistently by the same trained individual to minimize variations in stress.[14]
-
Quiet Environment: House animals in a low-traffic area with minimal noise and vibration.[14]
-
Issue 2: Animals exhibiting signs of distress not directly related to EAE paralysis (e.g., excessive grooming, barbering, stereotypies).
-
Possible Cause: Lack of environmental enrichment.
-
Troubleshooting Steps:
-
Provide Nesting Material: Offer materials like shredded paper or cotton squares to allow for natural nest-building behavior.[16]
-
Incorporate Hiding Structures: Include items like small cardboard boxes or plastic tunnels to provide a sense of security.[16]
-
Offer Gnawing Objects: Provide wooden chew sticks or other safe items to satisfy the natural gnawing behavior of rodents.[16]
-
Social Housing: House mice in compatible social groups whenever possible.[16] For animals with severe paralysis, consider housing with similarly affected cage mates to prevent trampling by healthier animals.[4][7]
-
Issue 3: Paralyzed animals are losing weight rapidly and appear dehydrated.
-
Possible Cause: Inability to access food and water.
-
Troubleshooting Steps:
-
Accessible Food: Place moistened food pellets or a soft diet directly on the cage floor.[4][7]
-
Accessible Water: Use water bottles with long sipper tubes or provide alternative water sources like hydrogel packs on the cage floor.[4][7]
-
Hydration Monitoring: Regularly check for dehydration by performing a skin turgor test. Administer subcutaneous fluids as needed and as approved by your IACUC protocol.[7]
-
Daily Monitoring: Weigh animals with paralysis daily to closely monitor their condition.[4][12]
-
Data Presentation
Table 1: Humane Endpoints in [Ser140]-PLP(139-151) EAE Studies
| Parameter | Humane Endpoint Criteria | Recommended Action |
| Clinical Score | Score of 4 (quadriplegia) for more than 24 hours.[7] | Euthanasia |
| Score of 5 (moribund).[7] | Immediate Euthanasia | |
| Body Weight | >20% loss of initial body weight.[4][6] | Euthanasia |
| Body Condition Score | Score of 1 (emaciation).[6] | Euthanasia |
| Dehydration | Persistent dehydration unresponsive to fluid therapy. | Euthanasia |
| Skin Lesions | Severe ulcerated dermatitis or urine scald.[7] | Euthanasia |
| Self-Mutilation | Loss of a digit.[7] | Euthanasia |
Table 2: Impact of Environmental Enrichment on EAE Outcomes
| Enrichment Strategy | Observed Effect on EAE | Reference |
| Environmental Enrichment | Reduced relapse incidence and severity. | [17] |
| Reversed the negative effects of repeated acute stress. | [17] | |
| Social Housing | Improved overall well-being and can reduce stress. | [16] |
| Nesting Material & Hiding Structures | Allows for species-typical behaviors, reducing anxiety. | [16][18] |
Experimental Protocols
Protocol 1: Refined EAE Induction with [Ser140]-PLP(139-151)
-
Animal Acclimatization:
-
Preparation of Emulsion:
-
Reconstitute lyophilized [Ser140]-PLP(139-151) peptide in sterile saline or phosphate-buffered saline (PBS).
-
Prepare a 1:1 emulsion of the peptide solution with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Gently restrain the mouse. Anesthesia is generally not required and may add stress.[14]
-
Administer a total of 0.1-0.2 mL of the emulsion subcutaneously, divided between two sites on the flank.[14]
-
If the protocol requires it, administer pertussis toxin intraperitoneally on the day of immunization and/or 48 hours later.
-
-
Post-Induction Monitoring:
-
Monitor the injection sites for signs of excessive inflammation or ulceration.
-
Begin daily monitoring of clinical signs and body weight.
-
Protocol 2: Supportive Care for Mice with EAE-Induced Paralysis
-
Daily Health Checks:
-
Housing Modifications:
-
Nutritional and Hydration Support:
-
Bladder Management:
-
Environmental Enrichment:
-
Provide nesting material and a hiding structure that does not pose a risk of entrapment for motor-impaired animals.
-
Visualizations
Caption: Refined workflow for EAE induction and monitoring.
Caption: Decision pathway for supportive care in EAE studies.
References
- 1. einsteinmed.edu [einsteinmed.edu]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]
- 5. Welfare boost for MS mice | Animal research | The University of Edinburgh [ed.ac.uk]
- 6. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 7. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 8. olaw.nih.gov [olaw.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of enriched environment on motor performance and learning in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. researchgate.net [researchgate.net]
- 14. hookelabs.org [hookelabs.org]
- 15. researchgate.net [researchgate.net]
- 16. Environmental Enrichment for Laboratory Mice and Rats | Taconic Biosciences [taconic.com]
- 17. Environmental enrichment alleviates the deleterious effects of stress in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kb.rspca.org.au [kb.rspca.org.au]
Technical Support Center: [Ser140]-PLP(139-151) Induced EAE
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inconsistent relapse rates in Experimental Autoimmune Encephalomyelitis (EAE) induced with [Ser140]-PLP(139-151).
Troubleshooting Inconsistent EAE Relapse Rates
Researchers using the [Ser140]-PLP(139-151) peptide to induce relapsing-remitting EAE in SJL mice often face variability in relapse incidence and severity. This guide addresses common issues and provides potential solutions.
Problem 1: Low or Absent Relapse Rate
Possible Causes and Solutions:
| Cause | Recommended Action |
| Use of Pertussis Toxin (PTX) | While PTX can increase the severity of the initial EAE wave, it is known to reduce the incidence and severity of relapses.[1][2][3][4] Consider omitting PTX if the primary goal is to study relapses. |
| Mouse Strain and Vendor | Significant variability in EAE susceptibility and relapse rates exists between different substrains of SJL/J mice from various vendors.[5] It is crucial to use a consistent and validated source of mice. If relapse rates are low, consider testing SJL/J mice from a different vendor known to exhibit a robust relapsing-remitting phenotype. |
| Sex of Mice | Male SJL mice immunized with PLP(139-151) often do not relapse after the initial acute phase, in contrast to female mice.[6][7] For studying relapses, it is strongly recommended to use female SJL mice. |
| Suboptimal Immunization Protocol | Ensure proper emulsification of the peptide in Complete Freund's Adjuvant (CFA) and accurate subcutaneous administration. Leakage of the emulsion from the injection site can lead to insufficient immunization.[1] |
| Animal Stress | Stress is a known inhibitor of EAE development and can impact relapse rates.[1][8] Minimize animal handling and other stressors throughout the experiment. |
| Peptide Stability | The [Ser140] substitution in PLP(139-151) is designed to increase stability compared to the native peptide containing cysteine at this position.[9][10] However, ensure proper storage and handling of the peptide to maintain its encephalitogenic activity. |
Problem 2: High Variability in Relapse Onset and Severity Between Animals
Possible Causes and Solutions:
| Cause | Recommended Action |
| Genetic Heterogeneity | Even within an inbred strain, minor genetic differences can exist. While difficult to control, being aware of this potential variability is important for data interpretation. |
| Environmental Factors | Differences in housing conditions, diet, and microbiome can influence the immune response and EAE course. Maintain consistent environmental conditions for all experimental animals. |
| Scoring Subjectivity | Clinical scoring of EAE can be subjective. Ensure that all personnel scoring animals are properly trained and blinded to the experimental groups to minimize bias.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the expected EAE clinical course when using [Ser140]-PLP(139-151) in SJL mice?
A1: Typically, SJL mice immunized with [Ser140]-PLP(139-151) in CFA will develop an acute phase of EAE around 10-15 days post-immunization, characterized by ascending paralysis.[1] Most mice will then experience a period of remission, with partial or complete recovery. Relapses, or second waves of paralysis, are expected to occur in 50-80% of mice, often starting around 25-40 days post-immunization.[3][11]
Q2: Should I use Pertussis Toxin (PTX) in my EAE induction protocol?
A2: The decision to use PTX depends on your experimental goals. If you are primarily interested in the initial, acute phase of EAE, PTX can be used to induce a more severe disease onset.[1][2] However, if your focus is on the relapsing-remitting phase, it is generally recommended to omit PTX, as it has been shown to suppress the incidence and severity of relapses.[3][4]
Q3: What is "epitope spreading" and how does it relate to EAE relapses?
A3: Epitope spreading is a phenomenon where the immune response broadens from the initial immunizing antigen to other self-antigens. In the context of EAE induced by PLP(139-151), the initial T cell response is directed against this specific peptide. During the inflammatory process in the central nervous system (CNS), other myelin proteins can be processed and presented to the immune system, leading to the activation of T cells specific for these new epitopes. This secondary wave of T cell activation is thought to be a major driver of disease relapses.[4][12]
Q4: Can I use a different peptide to study relapsing-remitting EAE?
A4: While [Ser140]-PLP(139-151) is a standard choice for inducing relapsing-remitting EAE in SJL mice, other myelin peptides can also be used. For instance, the native mouse PLP(139-151) containing cysteine at position 140 is known to induce a more severe form of EAE.[2] However, the choice of peptide and mouse strain is critical for establishing a reliable model of relapsing-remitting disease.
Q5: Are there ways to synchronize relapses for therapeutic studies?
A5: Achieving synchronized relapses is challenging due to the inherent variability of the model. However, some studies have attempted to induce synchronized relapses by providing a third injection of the encephalitogenic emulsion after the initial recovery period.[13]
Experimental Protocols
Standard Protocol for EAE Induction with [Ser140]-PLP(139-151) in SJL Mice (without PTX)
-
Animal Selection: Use female SJL/J mice, 6-8 weeks of age. Allow for a one-week acclimatization period.
-
Antigen Emulsion Preparation:
-
Thaw [Ser140]-PLP(139-151) peptide and Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra) at room temperature.
-
Prepare an emulsion by mixing equal volumes of the peptide solution (typically 1 mg/mL in sterile PBS) and CFA.
-
Emulsify using two glass syringes connected by a luer lock until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Anesthetize the mice lightly with isoflurane.
-
Inject a total of 0.1 mL of the emulsion subcutaneously, distributed over two sites on the flank.
-
-
Clinical Monitoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Record body weights daily as an additional measure of disease severity.
-
Visualizations
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 2. hookelabs.com [hookelabs.com]
- 3. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Substrain Differences Reveal Novel Disease-Modifying Gene Candidates That Alter the Clinical Course of a Rodent Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Male SJL mice do not relapse after induction of EAE with PLP 139-151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. hookelabs.org [hookelabs.org]
- 9. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
- 10. CAS 122018-58-0: PLP (139-151) | CymitQuimica [cymitquimica.com]
- 11. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Induction of synchronized relapses in SJL/J mice with chronic relapsing experimental allergic encephalomyelitis | Semantic Scholar [semanticscholar.org]
Technical Support Center: [Ser140]-PLP(139-151) Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common issues encountered when working with [Ser140]-PLP(139-151) solutions.
Introduction to [Ser140]-PLP(139-151)
[Ser140]-PLP(139-151) is a synthetic peptide fragment of the myelin proteolipid protein (PLP). It is a modified version of the native PLP(139-151) sequence, where the cysteine at position 140 has been replaced with serine. This substitution is intended to improve the peptide's stability.[1] This peptide is widely used to induce experimental autoimmune encephalomyelitis (EAE) in animal models, which serves as a model for studying multiple sclerosis.
FAQs: Handling and Storage of [Ser140]-PLP(139-151)
Q1: How should I store the lyophilized [Ser140]-PLP(139-151) peptide?
A1: Lyophilized [Ser140]-PLP(139-151) should be stored in a freezer at -20°C or -80°C for long-term stability.[2][3] It is crucial to keep the container tightly sealed and protected from moisture and light. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can compromise the peptide's stability.
Q2: What is the recommended procedure for reconstituting the peptide?
A2: [Ser140]-PLP(139-151) is soluble in sterile water, phosphate-buffered saline (PBS), dilute acids, and other physiological buffers. For a stock solution, you can reconstitute the peptide in sterile, distilled water. Some suppliers suggest that sonication may be necessary to achieve complete dissolution, with concentrations as high as 100 mg/mL in water being achievable.[4] A general starting point for solubility in water is up to 2 mg/mL.
Q3: How should I store the reconstituted peptide solution?
A3: Once reconstituted, the peptide solution is less stable than the lyophilized powder. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -20°C or -80°C. For short-term storage (a few days), the solution can be kept at 4°C.
Q4: What is the expected stability of the reconstituted peptide solution?
A4: The stability of the reconstituted peptide in solution is dependent on the storage conditions. When stored at -20°C, the solution is stable for at least one month, and at -80°C, it can be stable for up to 6 months.[4] Some suppliers suggest that when stored in tissue culture media at -20°C, it is stable for 3 months, and for one year at -80°C.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving the peptide | The peptide may have formed aggregates or the chosen solvent is not optimal. | - Try dissolving the peptide in a small amount of an organic solvent like DMSO first, and then slowly add it to your aqueous buffer.[2]- Use sonication to aid dissolution.[4]- If the peptide has a net positive charge, a small amount of 10-30% acetic acid in water can be used.[2]- If the peptide has a net negative charge, a small amount of ammonium (B1175870) hydroxide (B78521) can be used.[2] |
| Precipitation observed in the solution after storage | The peptide may be aggregating or precipitating out of solution due to improper storage or buffer conditions. | - Ensure the pH of the solution is optimal for the peptide's stability. For many peptides, a slightly acidic pH (around 5-6) can help prevent aggregation.- Store aliquots at -80°C to minimize degradation and aggregation.- Before use, visually inspect the solution for any signs of precipitation. If present, brief sonication may help to redissolve the peptide. |
| Loss of biological activity in experiments | The peptide may have degraded due to improper handling or storage. | - Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[3]- Use sterile water or buffers for reconstitution to prevent microbial contamination and degradation.- Ensure the peptide solution is not stored at room temperature for extended periods. |
Experimental Protocols
Protocol for Reconstitution of [Ser140]-PLP(139-151)
This protocol is a general guideline. Please refer to the manufacturer's specific instructions for your product.
-
Preparation: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 20 minutes. This prevents moisture from condensing on the cold peptide, which can lead to hydrolysis.
-
Solvent Addition: Add the desired volume of sterile, distilled water or sterile PBS to the vial to achieve the target concentration. For example, to make a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of peptide.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide. If the peptide does not dissolve completely, sonicate the vial in a water bath for a few minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Once the peptide is fully dissolved, immediately aliquot the solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Workflow for preparing and using [Ser140]-PLP(139-151).
Caption: Decision tree for troubleshooting solubility problems.
References
Technical Support Center: [Ser140]-PLP(139-151) EAE Model
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected mortality in the [Ser140]-PLP(139-151) Experimental Autoimmune Encephalomyelitis (EAE) model.
Frequently Asked Questions (FAQs)
Q1: We are observing sudden death in our mice shortly after intravenous (i.v.) administration of a soluble [Ser140]-PLP(139-151) peptide. What is the likely cause?
A1: The most probable cause of sudden death following i.v. injection of soluble PLP peptide in previously immunized mice is anaphylactic shock.[1] This is a severe, often fatal, systemic allergic reaction. Studies have shown that this reaction is antibody-dependent, specifically involving IgE, and leads to a rapid drop in body temperature and high levels of serum histamine.[1][2]
Q2: Is unexpected mortality a common issue with the standard [Ser140]-PLP(139-151) EAE induction protocol?
A2: While the EAE model can be severe, leading to significant paralysis, unexpected mortality is not a typical outcome of the standard induction protocol when proper animal husbandry and monitoring are in place.[3][4] Most mice are expected to recover from the initial wave of paralysis.[4][5] However, some studies have reported high mortality rates, which can be linked to specific experimental conditions, such as high doses of Pertussis Toxin (PTX) or co-administration of other substances.[6][7]
Q3: Can the source or quality of the [Ser140]-PLP(139-151) peptide influence mortality?
A3: Yes, the quality and purity of the peptide are crucial for reproducible results.[8] Aggregates or impurities in the peptide preparation could potentially lead to adverse immune reactions. It is essential to use a reputable supplier and follow the manufacturer's instructions for storage and handling.
Q4: Does the dose of Pertussis Toxin (PTX) affect the mortality rate?
A4: Yes, the dose of PTX directly correlates with the severity of EAE and can influence mortality.[7] Higher doses of PTX increase the permeability of the blood-brain barrier, facilitating the entry of encephalitogenic T cells into the central nervous system and leading to a more severe disease course.[9][10] It is critical to use the recommended dose for the specific mouse strain and PTX lot, as potency can vary.[9]
Q5: What are the established humane endpoints for the [Ser140]-PLP(139-151) EAE model?
A5: Humane endpoints are crucial to minimize animal suffering and should be clearly defined in your animal use protocol.[4][11] Common humane endpoints include:
-
A clinical score of 4 (quadriplegia) lasting for more than 24 hours.[4][12]
-
Loss of more than 20-25% of the initial body weight.[4]
-
Inability to reach food or water.
-
Severe skin lesions or ulcerations due to urine scald.[12]
-
Signs of respiratory distress.
Troubleshooting Guides
Guide 1: Sudden Death Post-Procedure
This guide addresses instances of acute mortality occurring within minutes to a few hours after an experimental procedure, such as a substance injection.
| Symptom | Potential Cause | Recommended Action |
| Rapid death following i.v. injection of soluble PLP peptide. | Anaphylactic Shock[1] | - Cease i.v. administration of soluble peptide to immunized animals. - Consider alternative methods for tolerance induction, such as using peptide-coupled cells, which have been shown not to induce anaphylaxis.[1] - If soluble peptide must be used, perform a dose-response study with extreme caution and have antihistamines and epinephrine (B1671497) on hand for immediate intervention. |
| Mortality within 1-2 hours of an antibody injection. | Anaphylactic-type reaction. | - This has been observed with certain antibody treatments in actively induced EAE. - Review the literature for known adverse effects of the specific antibody in EAE models. - Consider a different therapeutic agent or a modified administration protocol (e.g., subcutaneous instead of intraperitoneal injection, reduced dose). |
Guide 2: Higher-Than-Expected Mortality During Peak Disease
This guide focuses on mortality that coincides with the peak of EAE clinical scores (typically 12-19 days post-immunization).[13]
| Observation | Potential Cause | Recommended Action |
| High mortality rate in the control/vehicle group. | Excessive disease severity. | - Review PTX dosage: Ensure the correct dose is being used for the specific lot and mouse strain. Higher doses significantly increase severity.[7][9] - Check peptide variant: Confirm you are using [Ser140]-PLP(139-151) and not the more severe native [Cys140] variant.[3] - Assess animal stress levels: High stress can paradoxically inhibit EAE, but inconsistent or acute stressors can have unpredictable effects. Minimize handling and environmental changes.[3][4] |
| Animals appear dehydrated and have significant weight loss. | Inadequate supportive care. | - Ensure easy access to food and water: Place softened food pellets or gel packs and water bottles with long sipper tubes on the cage floor.[14][15] - Monitor hydration: Check for dehydration daily. Administer subcutaneous fluids (e.g., sterile saline) as needed and as approved by your IACUC protocol.[15] - Implement daily weighing: Track body weight daily from the onset of symptoms to quickly identify animals that are not eating or drinking.[11] |
| Paralysis is accompanied by a distended abdomen. | Urinary retention. | - Check for atonic bladder: Gently palpate the lower abdomen for a distended bladder.[15] - Manually express the bladder: If the bladder is full, gently apply pressure to express it. This may need to be done twice daily. Consult with veterinary staff for proper technique.[15] |
| Skin lesions or signs of infection are present. | Complications from injections or paralysis. | - Monitor injection sites: Lumps at the site of Complete Freund's Adjuvant (CFA) injection are common, but watch for signs of ulceration or infection.[11][16] - Prevent urine scald: Keep paralyzed animals clean and on dry, soft bedding to prevent skin irritation and infection.[12][15] |
Quantitative Data Summary
Table 1: Standard EAE Clinical Scoring System
| Score | Clinical Signs |
| 0 | No clinical signs, normal activity. |
| 1 | Limp tail. |
| 2 | Hind limb weakness or paresis. |
| 3 | Complete hind limb paralysis. |
| 4 | Hind and forelimb paralysis (quadriplegia). |
| 5 | Moribund or death due to EAE.[17] |
Table 2: Factors Influencing EAE Severity and Potential for Mortality
| Factor | High Severity/Mortality Risk | Low Severity/Mortality Risk |
| PLP Peptide | Native [Cys140]-PLP(139-151)[3] | [Ser140]-PLP(139-151)[3] |
| Pertussis Toxin (PTX) | High dose (e.g., >200 ng/mouse)[7] | Low dose or no PTX[5] |
| Mouse Strain | SJL mice are highly susceptible to PLP-induced EAE.[6][18] | Other strains may be less susceptible to this specific peptide. |
| Supportive Care | Inadequate access to food/water, no bladder expression.[15] | Readily accessible food/water, daily monitoring, bladder expression.[14][15] |
| Experimental Procedures | I.v. injection of soluble peptide post-immunization.[1] | Avoidance of i.v. soluble peptide challenge. |
Experimental Protocols
Detailed Methodology for [Ser140]-PLP(139-151) EAE Induction in SJL Mice
This protocol is a synthesis of standard procedures for inducing relapsing-remitting EAE.
Materials:
-
[Ser140]-PLP(139-151) peptide.[3]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[19]
-
Pertussis Toxin (PTX) from a reliable supplier.[9]
-
Sterile Phosphate Buffered Saline (PBS).
-
Female SJL mice, 8-12 weeks old.[13]
-
Syringes and needles (e.g., 27G).[9]
Procedure:
-
Peptide Emulsion Preparation: Prepare an emulsion of [Ser140]-PLP(139-151) in CFA. The final concentration of the peptide is typically 1 mg/mL. Ensure a stable emulsion is formed by vigorous mixing or sonication.
-
Immunization (Day 0):
-
Pertussis Toxin Administration (Optional, for increased severity):
-
Post-Immunization Monitoring:
-
Begin daily monitoring for clinical signs of EAE starting on Day 7.[14]
-
Record the clinical score and body weight for each mouse daily.[11]
-
Once clinical signs appear, provide supportive care as detailed in the troubleshooting guides (accessible food/water, soft bedding).[14][15]
-
Continue monitoring and apply humane endpoints as defined in the approved animal protocol.[4]
-
Visualizations
Caption: Experimental workflow for [Ser140]-PLP(139-151) EAE induction and monitoring.
Caption: Troubleshooting decision tree for unexpected mortality in the EAE model.
References
- 1. Differential induction of IgE-mediated anaphylaxis after soluble vs. cell-bound tolerogenic peptide therapy of autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 4. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 5. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. mdbioproducts.com [mdbioproducts.com]
- 9. hookelabs.com [hookelabs.com]
- 10. researchgate.net [researchgate.net]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 13. Generating EAE Mouse Models of Multiple Sclerosis | Taconic Biosciences [taconic.com]
- 14. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 15. einsteinmed.edu [einsteinmed.edu]
- 16. Hooke - Protocols - IACUC - Evaluation of compound effects on EAE development in C57BL/6 mice [hookelabs.com]
- 17. The innovative animal monitoring device for experimental autoimmune encephalomyelitis ("I AM D EAE"): A more detailed evaluation for improved results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Experimental Allergic Encephalomyelitis, EAE Related Peptides [biosyn.com]
- 19. Complete Freund’s adjuvant as a confounding factor in multiple sclerosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prophylactic and Therapeutic Suppression of Experimental Autoimmune Encephalomyelitis by a Novel Bifunctional Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining EAE Scoring for Subtle Clinical Signs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine the scoring of Experimental Autoimmune Encephalomyelitis (EAE) for more subtle clinical signs.
Frequently Asked Questions (FAQs)
Q1: My EAE scores are highly variable between animals in the same treatment group. What can I do to improve consistency?
A1: High variability in EAE scores is a common challenge. Here are several steps you can take to improve consistency:
-
Standardize Scoring Procedures: Ensure all personnel involved in scoring are trained on the same detailed scoring protocol. Regular refresher training sessions can help maintain consistency over time.
-
Blinded Scoring: The person scoring the animals should be unaware of the treatment groups to avoid unconscious bias.[1][2]
-
Use a More Detailed Scoring System: A standard 0-5 scale may not be sensitive enough to capture subtle differences. Consider using a scale with 0.5 increments or a more detailed, weighted scoring system that includes additional clinical observations.[1][2][3][4]
-
Increase the Number of Animals: A larger sample size per group can help to reduce the impact of individual animal variability on the group mean.
-
Ensure Consistent EAE Induction: Variability in the preparation and administration of the encephalitogenic emulsion can lead to differences in disease onset and severity. Follow a standardized and well-validated induction protocol.[2]
Q2: How can I differentiate a true relapse from a minor fluctuation in the clinical score in a relapsing-remitting EAE model?
A2: Differentiating a true relapse from a minor score fluctuation requires clear criteria. A recommended criterion for a relapse is an increase in the EAE score by at least one full point from the lowest score during the remission period.[1] For instance, if an animal recovers to a score of 0.5 and its score later increases to 1.5 or higher, it is considered a relapse.[1] To further confirm a relapse, pay close attention to the tail; a newly limp tail is a strong indicator of a true relapse.[1]
Q3: The standard EAE scoring system seems to miss early, subtle signs of disease. What other assessments can I use?
A3: To capture subtle, early signs of EAE, you can supplement the standard clinical scoring with more sensitive behavioral and physiological tests:
-
Grip Strength Test: This test can quantify subtle changes in muscle strength that may precede overt paralysis.[5]
-
Open Field Test: Changes in exploratory behavior and locomotion in an open field can indicate early neurological deficits.[6][7] Animals with developing EAE may show reduced movement or increased anxiety-like behavior (thigmotaxis).[6]
-
Body Weight and Condition Scoring: Regular monitoring of body weight and body condition score (BCS) can provide an objective measure of the animal's overall health and disease progression.[8]
Q4: What are the best practices for providing supportive care to animals with EAE, and how does this impact scoring?
A4: Providing appropriate supportive care is crucial for animal welfare and the integrity of your study.[3] Key supportive care measures include:
-
Accessible Food and Water: Place food pellets on the cage floor and use water bottles with long sipper tubes to ensure easy access for animals with motor impairments.[8]
-
Bladder Palpation and Expression: Monitor for urinary retention, which can occur with hind limb paralysis, and manually express the bladder if necessary.[3]
-
Soft Bedding: Use soft bedding to prevent pressure sores in paralyzed animals.[8]
Consistent and well-documented supportive care is essential. Note that aggressive supportive care can sometimes mask the full severity of the disease, so it's important to apply it uniformly across all groups and document all interventions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Delayed or No EAE Onset | - Inactive encephalitogenic peptide or adjuvant.- Improper emulsification of the antigen.- Incorrect injection technique (e.g., subcutaneous instead of intradermal).- Animal strain is resistant to EAE induction. | - Verify the quality and storage of your peptide and Complete Freund's Adjuvant (CFA).- Ensure a stable emulsion is formed before injection.- Review and standardize the injection protocol with all personnel.- Confirm that the chosen mouse or rat strain is susceptible to the specific EAE induction protocol.[9] |
| Difficulty Scoring Subtle Head Tilt or Ataxia | - These signs can be transient and difficult to observe consistently.- Lack of a standardized method for assessment. | - Observe the animal's gait on a flat surface and a wire rack to better visualize balance issues.[1]- Include a specific scoring criterion for head tilt in your scoring sheet.[10]- Consider using a rotarod test for a quantitative measure of motor coordination.[5] |
| Discrepancies in Scores Between Different Scorers | - Subjective interpretation of clinical signs.- Inconsistent handling of the animals during scoring. | - Conduct side-by-side scoring with all observers to align on the interpretation of each score.- Create a detailed scoring guide with photographic or video examples of each clinical stage.- Standardize the handling procedure for picking up and observing the animals. |
| Animal Found Dead Unexpectedly | - Severe, rapid-onset paralysis leading to inability to reach food or water.- Complications such as urinary retention and bladder rupture. | - Increase the frequency of monitoring, especially as animals begin to show signs of disease.- Implement a humane endpoint policy based on a combination of clinical score, body weight loss, and overall condition.[3]- Ensure consistent provision of supportive care.[8] |
Quantitative Data Summary
Table 1: Standard vs. Refined EAE Scoring Scales
| Score | Standard 0-5 Scale[1][10] | Refined 0-5.5 Scale Example[11] |
| 0 | No clinical signs. | No clinical signs. |
| 0.5 | Limp tail tip. | Limp tail tip. |
| 1.0 | Limp tail. | Limp tail. |
| 1.5 | Limp tail and hind leg inhibition. | Wobbly gait. |
| 2.0 | Limp tail and weakness of hind legs. | One hind leg paralyzed or severe weakness in both hind legs. |
| 2.5 | Limp tail and dragging of hind legs. | One hind leg paralyzed and weakness in the other. |
| 3.0 | Limp tail and complete paralysis of hind legs. | Complete paralysis of both hind legs. |
| 3.5 | Complete hind limb paralysis and incontinence. | Complete hind limb paralysis and weakness in one forelimb. |
| 4.0 | Complete hind limb and partial forelimb paralysis. | Complete hind limb paralysis and paralysis of one forelimb. |
| 4.5 | - | Complete hind limb paralysis and paralysis of both forelimbs. |
| 5.0 | Moribund or dead. | Moribund or dead. |
| 5.5 | - | Spontaneous rolling. |
Note: Several variations of refined scoring scales exist. This table provides one example for comparison.
Experimental Protocols
Protocol 1: Grip Strength Test for EAE Mice
This protocol is adapted for mice with potential motor impairments to assess forelimb muscle strength.
Materials:
-
Grip strength meter with a wire grid attachment.
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Hold the mouse by the base of its tail and allow it to grasp the wire grid of the grip strength meter with its forepaws.
-
Gently pull the mouse backward in a horizontal plane until it releases its grip. The meter will record the peak force applied.
-
Perform three to five consecutive trials for each mouse.
-
A rest period of at least one minute should be allowed between trials to prevent fatigue.[12]
-
Record the average or maximum grip strength for each animal.
-
Clean the grid with 70% ethanol between animals.
Protocol 2: Open Field Test for EAE Mice
This protocol assesses general locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (e.g., 50cm x 50cm).
-
Video tracking software.
-
70% ethanol for cleaning.
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes before the test.[13]
-
Place a single mouse in the center or a designated corner of the open field arena.[13][14]
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).[13]
-
Record the session using a video camera and analyze the following parameters with tracking software:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Number of entries into the center zone.
-
Rearing frequency (vertical activity).[13]
-
-
After each trial, remove the mouse and thoroughly clean the arena with 70% ethanol to remove any odor cues.[13]
Visualizations
Caption: Workflow for a comprehensive EAE assessment.
Caption: Decision tree for troubleshooting EAE scoring.
References
- 1. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 3. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 4. Enhancing the Ability of Experimental Autoimmune Encephalomyelitis to Serve as a More Rigorous Model of Multiple Sclerosis through Refinement of the Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. behaviorcloud.com [behaviorcloud.com]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. Gene-expression profiling of the early stages of MOG-induced EAE proves EAE-resistance as an active process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. researchgate.net [researchgate.net]
- 12. cosa.org.au [cosa.org.au]
- 13. bowdish.ca [bowdish.ca]
- 14. Open Field Protocol - IMPReSS [web.mousephenotype.org]
Validation & Comparative
A Comparative Analysis of [Ser140]-PLP(139-151) and Native PLP(139-151) in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key peptides, [Ser140]-PLP(139-151) and native PLP(139-151), used in the induction of Experimental Autoimmune Encephalomyelitis (EAE), a widely studied animal model for multiple sclerosis. This analysis is based on experimental data to assist researchers in selecting the appropriate peptide for their study design and to provide a clear understanding of their respective immunological profiles.
Peptide Characteristics and EAE Induction Potential
The primary difference between the two peptides lies in the amino acid at position 140. Native proteolipid protein (PLP) peptide (139-151) contains a cysteine at this position, while the altered peptide ligand (APL) [Ser140]-PLP(139-151) has a serine substitution.[1][2] This single amino acid change has been reported to influence the encephalitogenicity of the peptide, though with some conflicting observations across different studies.
Some studies report that the serine substitution in [Ser140]-PLP(139-151) leads to a more severe and acute form of EAE in SJL mice.[2][3] In one study, immunization with the serine-substituted peptide induced severe, acute EAE in all 15 out of 15 SJL mice, whereas the native sequence was less effective.[3] Conversely, other sources, including commercial suppliers of EAE induction kits, suggest that the native PLP(139-151) induces a more severe disease course.[1] This discrepancy may arise from variations in peptide synthesis, purity, or specific experimental conditions.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for EAE induction with [Ser140]-PLP(139-151) and native PLP(139-151) in the SJL mouse model.
Table 1: EAE Induction Parameters for Active Immunization
| Parameter | [Ser140]-PLP(139-151) | Native PLP(139-151) | Citation |
| Mouse Strain | SJL | SJL | [1] |
| Typical Disease Course | Relapsing-remitting | Relapsing-remitting | [1][4] |
| Disease Onset (without PTX) | 10-15 days post-immunization | 10-15 days post-immunization | [1] |
| Disease Onset (with PTX) | 9-14 days post-immunization | Not specified | [1] |
| Mean Maximum Clinical Score (without PTX) | Approx. 2.5 | Higher end of 2.0-3.5 range | [1] |
| Incidence of First Relapse (without PTX) | 50-80% | Not specified | [4] |
Table 2: Parameters for Adoptive Transfer EAE
| Parameter | [Ser140]-PLP(139-151) | Native PLP(139-151) | Citation |
| Encephalitogenic Potential | Less severe EAE | More severe EAE | [5] |
| Donor Mice Required | More | Fewer | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are typical protocols for inducing EAE using these peptides.
Active EAE Induction Protocol
This protocol describes the direct immunization of mice to induce EAE.
-
Antigen Emulsion Preparation :
-
The encephalitogenic peptide ([Ser140]-PLP(139-151) or native PLP(139-151)) is emulsified in Complete Freund's Adjuvant (CFA). The concentration of Mycobacterium tuberculosis in CFA is a critical parameter.
-
-
Immunization :
-
Female SJL/J mice, typically 6-8 weeks old, are used.
-
Mice are anesthetized.
-
A total of 0.2 mL of the peptide/CFA emulsion is injected subcutaneously, distributed over two sites on the flank.
-
-
Pertussis Toxin Administration (Optional) :
-
Clinical Scoring :
-
Mice are monitored daily for clinical signs of EAE, starting from day 7 post-immunization.
-
A standard 0-5 scoring scale is used:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Moribund
-
5: Death
-
-
Caption: Workflow for active EAE induction.
Adoptive Transfer EAE Protocol
This protocol involves the transfer of activated encephalitogenic T cells to naive recipient mice.
-
Donor Mouse Immunization :
-
Donor SJL mice are immunized with either [Ser140]-PLP(139-151) or native PLP(139-151) in CFA as described in the active EAE protocol.
-
-
T Cell Isolation and Culture :
-
Ten days after immunization, draining lymph nodes and spleens are harvested from the donor mice.
-
Single-cell suspensions are prepared.
-
Cells are cultured for 3-4 days in the presence of the same peptide used for immunization and IL-2 to expand the population of antigen-specific T cells.
-
-
Cell Transfer :
-
The cultured, activated T cells are harvested, washed, and resuspended in a sterile saline solution.
-
A defined number of cells (typically 1-5 x 10^7) are injected intraperitoneally or intravenously into naive recipient SJL mice.
-
-
Clinical Monitoring :
-
Recipient mice are monitored daily for clinical signs of EAE, which typically appear within 8-14 days after cell transfer.
-
References
- 1. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autopathogenic T Helper Cell Type 1 (Th1) and Protective Th2 Clones Differ in Their Recognition of the Autoantigenic Peptide of Myelin Proteolipid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration of PLP139-151 primes T cells distinct from those spontaneously responsive in vitro to this antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 5. Hooke - Protocols - Adoptive Transfer EAE in SJL Mice [hookelabs.com]
A Comparative Guide to EAE Induction: [Ser140]-PLP(139-151) vs. MOG(35-55)
For Researchers, Scientists, and Drug Development Professionals
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The choice of encephalitogenic peptide and mouse strain is critical as it determines the clinical and pathological features of the resulting EAE model. This guide provides a detailed comparison of two commonly used peptides for EAE induction: [Ser140]-PLP(139-151) and MOG(35-55).
Peptide Overview and Disease Models
[Ser140]-PLP(139-151) , a synthetic peptide derived from myelin proteolipid protein, is predominantly used to induce a relapsing-remitting form of EAE in SJL mice.[1][2] This model is particularly valuable for studying the mechanisms of disease relapse and remission, which are characteristic features of the most common form of MS.[1]
MOG(35-55) , a peptide from myelin oligodendrocyte glycoprotein, is the standard choice for inducing a chronic, progressive form of EAE in C57BL/6 mice.[3][4][5] This model is well-suited for investigating the chronic inflammation, demyelination, and neurodegeneration that occur in progressive forms of MS.[4]
Quantitative Comparison of EAE Induction
The following table summarizes the key quantitative parameters for EAE induction with [Ser140]-PLP(139-151) and MOG(35-55).
| Parameter | [Ser140]-PLP(139-151) in SJL Mice | MOG(35-55) in C57BL/6 Mice |
| Typical Disease Course | Relapsing-Remitting[1] | Chronic Progressive[3][4][5] |
| Typical Day of Onset | 10-15 days post-immunization[1] | 9-14 days post-immunization[6] |
| Mean Maximal EAE Score | 2.5 - 3.5 (first wave)[1] | 3.0 - 4.0[3] |
| Disease Incidence | >90%[1] | >90%[6] |
| Key Immunological Features | Th1 and Th17 cell-mediated[7] | Th1 and Th17 cell-mediated[4] |
| Role of B cells | Implicated in epitope spreading and relapses | Can contribute to demyelination, but peptide-induced EAE is largely considered T-cell dependent |
Experimental Protocols
Detailed methodologies for EAE induction are crucial for reproducibility. Below are generalized protocols for each peptide.
EAE Induction with [Ser140]-PLP(139-151) in SJL Mice
-
Antigen Emulsion Preparation:
-
Dissolve [Ser140]-PLP(139-151) peptide in sterile phosphate-buffered saline (PBS).
-
Emulsify the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra. A common concentration is 2 mg/mL of mycobacterium.
-
-
Immunization:
-
Administer 0.1 mL of the emulsion subcutaneously at two sites on the flanks of female SJL mice (8-12 weeks old).
-
-
Pertussis Toxin Administration (Optional):
-
Pertussis toxin (PTX) can be administered to increase the severity of the initial disease episode, though it may reduce the relapse rate.[1] If used, inject 100-200 ng of PTX intraperitoneally on the day of immunization and again 48 hours later.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standard 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
EAE Induction with MOG(35-55) in C57BL/6 Mice
-
Antigen Emulsion Preparation:
-
Dissolve MOG(35-55) peptide in sterile PBS.
-
Emulsify the peptide solution with an equal volume of CFA containing Mycobacterium tuberculosis H37Ra (typically 4 mg/mL).
-
-
Immunization:
-
Inject 0.1 mL of the emulsion subcutaneously at two sites on the upper back of female C57BL/6 mice (8-12 weeks old).
-
-
Pertussis Toxin Administration:
-
Administer 200 ng of PTX intraperitoneally on the day of immunization and again 48 hours later.[6] This is generally required for robust disease induction in this model.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE from day 7 post-immunization using the same 0-5 scoring scale as described above.
-
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for EAE induction and the key signaling pathways activated during the autoimmune response.
Caption: Experimental workflow for EAE induction.
Caption: T-cell activation signaling pathway in EAE.
Immunological Response and Pathogenesis
The initiation of EAE by both [Ser140]-PLP(139-151) and MOG(35-55) is a T-cell-driven process. The pathogenic cascade begins with the activation of myelin-specific CD4+ T cells in the periphery by antigen-presenting cells (APCs). This activation is a two-signal process: the first signal is the engagement of the T-cell receptor (TCR) with the peptide-MHC class II complex on the APC, and the second is a co-stimulatory signal, primarily through the interaction of CD28 on the T cell with B7 on the APC.
This dual signaling triggers a cascade of intracellular events, including the activation of tyrosine kinases like Lck and ZAP-70, which in turn phosphorylate downstream adaptor proteins such as LAT.[8][9] This leads to the activation of multiple signaling pathways, including the PLCγ1 pathway, resulting in calcium influx and the activation of transcription factors like NF-κB and NFAT.[8] These transcription factors drive the production of pro-inflammatory cytokines, predominantly IFN-γ (Th1) and IL-17 (Th17), which are crucial for EAE pathogenesis.[4][7]
These activated autoreactive T cells then migrate to the CNS, cross the blood-brain barrier, and are reactivated by local APCs presenting myelin antigens. This leads to a local inflammatory response, recruitment of other immune cells, demyelination, and axonal damage, resulting in the clinical signs of EAE.
In the MOG(35-55) model, while primarily T-cell mediated, B cells and anti-MOG antibodies can also contribute to the demyelination process. In the [Ser140]-PLP(139-151) model, the relapsing-remitting course is thought to be driven by waves of immune cell infiltration into the CNS and subsequent regulation, as well as epitope spreading, where the immune response broadens to recognize other myelin antigens.
Conclusion
The choice between [Ser140]-PLP(139-151) and MOG(35-55) for EAE induction depends on the specific research question. For studies focused on the mechanisms of relapse and remission, the [Ser140]-PLP(139-151) model in SJL mice is the preferred choice. For research into chronic neuroinflammation and progressive neurodegeneration, the MOG(35-55) model in C57BL/6 mice is more appropriate. Understanding the distinct characteristics and experimental considerations of each model is essential for designing and interpreting studies aimed at developing novel therapeutics for multiple sclerosis.
References
- 1. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. redoxis.se [redoxis.se]
- 5. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis [jove.com]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 7. Male SJL mice do not relapse after induction of EAE with PLP 139-151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of [Ser140]-PLP(139-151) EAE as a Model for Multiple Sclerosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the [Ser140]-proteolipid protein (PLP)(139-151) induced Experimental Autoimmune Encephalomyelitis (EAE) model with other alternatives for the study of Multiple Sclerosis (MS). It includes a summary of experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Model Overview and Comparison
The [Ser140]-PLP(139-151) EAE model, induced in SJL/J mice, is a widely utilized animal model that closely mimics the relapsing-remitting course of MS (RRMS), the most common form of the disease in humans.[1][2] This model is characterized by an initial acute phase of neurological deficits, followed by a period of remission and subsequent relapses. The substitution of serine for cysteine at position 140 of the PLP peptide enhances its stability without altering its encephalitogenic properties.
The primary mediators of this EAE model are myelin-specific CD4+ T cells, particularly Th1 and Th17 subsets, although CD8+ T cells and B cells may also contribute to the pathology.[3][4] The disease is initiated by immunization with the [Ser140]-PLP(139-151) peptide emulsified in Complete Freund's Adjuvant (CFA), which activates and expands these autoreactive T cells.[2][3] The optional administration of pertussis toxin (PTX) can be used to increase the severity of the initial disease phase and synchronize onset, though it may reduce the incidence of relapses.[1][2][3]
Comparison with Other EAE Models:
The choice of the EAE model is critical and depends on the specific research question. The [Ser140]-PLP(139-151) model in SJL mice is particularly well-suited for studying disease relapses and the efficacy of therapeutic interventions in a relapsing-remitting context.[1][2] In contrast, EAE models induced with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptides in C57BL/6 mice typically result in a chronic, progressive disease course, which is more representative of progressive forms of MS.[5] The native PLP(139-151) peptide can also be used in SJL mice and tends to induce a more severe initial disease course compared to its serine-substituted counterpart.
Data Presentation: Comparative Analysis of EAE Models
The following tables summarize key quantitative data from studies utilizing the [Ser140]-PLP(139-151) EAE model and provide a comparison with a chronic MOG-induced EAE model.
Table 1: Disease Course Characteristics of [Ser140]-PLP(139-151) EAE in SJL/J Mice
| Parameter | Without PTX | With PTX | Reference |
| Disease Incidence | 90-100% | 90-100% | [1][3] |
| Day of Onset (post-immunization) | 10-15 days | 9-14 days | [1][3] |
| Mean Peak Score (initial phase) | 2.0 - 3.0 | 2.5 - 3.5 | [3] |
| Relapse Rate | 50-80% | ~20% | [1] |
| Disease Course | Relapsing-Remitting | More severe acute phase, fewer relapses | [1] |
Table 2: Comparison of [Ser140]-PLP(139-151) EAE with MOG(35-55) EAE
| Feature | [Ser140]-PLP(139-151) in SJL/J Mice | MOG(35-55) in C57BL/6 Mice | Reference |
| Typical Disease Course | Relapsing-Remitting | Chronic Progressive | [5] |
| Primary T Cell Involvement | CD4+ (Th1/Th17) | CD4+ (Th1/Th17) | [4] |
| B Cell Role | Contributory, formation of tertiary lymphoid structures | Critical for disease development in some MOG models | [6][7] |
| Key Pathological Feature | CNS inflammation, demyelination, axonal damage | CNS inflammation, demyelination, axonal damage | [5] |
| Primary Application | Studying RRMS, relapse mechanisms, therapeutic effects on relapses | Studying progressive MS, chronic neuroinflammation | [1][5] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the validation and use of the [Ser140]-PLP(139-151) EAE model are provided below.
EAE Induction by Active Immunization
Objective: To induce relapsing-remitting EAE in SJL/J mice.
Materials:
-
Female SJL/J mice (8-10 weeks old)
-
[Ser140]-PLP(139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX) from Bordetella pertussis (optional)
-
Phosphate Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Prepare the encephalitogenic emulsion by mixing [Ser140]-PLP(139-151) peptide with CFA to a final concentration of 1 mg/mL.
-
Emulsify the mixture thoroughly until a stable water-in-oil emulsion is formed.
-
Anesthetize the mice and inject 0.1 mL of the emulsion subcutaneously, distributed over two sites on the flank.
-
(Optional) If using PTX, administer 100-200 ng of PTX in PBS intraperitoneally on the day of immunization and again 48 hours later.[2]
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
Clinical Scoring of EAE
Objective: To quantify the severity of neurological deficits in EAE mice.
Procedure: Mice are observed daily and scored based on a standardized 0-5 scale.[8] Half points can be used for intermediate signs.
-
0: No clinical signs.
-
0.5: Distal limp tail.
-
1: Complete limp tail.
-
1.5: Limp tail and hind limb weakness.
-
2: Unilateral partial hind limb paralysis.
-
2.5: Bilateral partial hind limb paralysis.
-
3: Complete bilateral hind limb paralysis.
-
3.5: Complete bilateral hind limb paralysis and unilateral forelimb weakness.
-
4: Complete paralysis (tetraplegia).
-
5: Moribund state or death.
Histological Analysis of CNS Tissue
Objective: To assess inflammation and demyelination in the central nervous system.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Paraffin (B1166041) or OCT embedding medium
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Luxol Fast Blue (LFB) stain
Procedure:
-
At the desired time point, euthanize the mice and perfuse transcardially with PBS followed by 4% PFA.
-
Dissect the brain and spinal cord and post-fix in 4% PFA overnight.
-
Process the tissues for paraffin or frozen sectioning.
-
Cut 5-10 µm thick sections and mount them on slides.
-
For inflammation assessment, stain with H&E. Inflammatory infiltrates will appear as clusters of dark blue nuclei.
-
For demyelination assessment, stain with LFB, which stains myelin blue. Demyelinated areas will appear as pale or pink regions.
Immunophenotyping by Flow Cytometry
Objective: To characterize the immune cell populations infiltrating the CNS.
Materials:
-
Mononuclear cell isolation kit (e.g., Percoll gradient)
-
Flow cytometry buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD4, CD8, CD45, CD11b, B220)
-
Flow cytometer
Procedure:
-
Isolate mononuclear cells from the brain and spinal cord of EAE mice using a density gradient centrifugation method.
-
Wash the cells with flow cytometry buffer.
-
Stain the cells with a cocktail of fluorescently labeled antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Acquire the data on a flow cytometer.
-
Analyze the data to identify and quantify different immune cell populations (e.g., T cells, B cells, macrophages, microglia).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Pathogenesis of [Ser140]-PLP(139-151) Induced EAE.
Caption: Experimental Workflow for the [Ser140]-PLP(139-151) EAE Model.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 3. TRAIL-Mediated Suppression of T Cell Receptor Signaling Inhibits T Cell Activation and Inflammation in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytokine Control of Inflammation and Repair in the Pathology of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Th1 cells and experimental autoimmune encephalomyelitis (EAE) by glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 122018-58-0: PLP (139-151) | CymitQuimica [cymitquimica.com]
Unraveling T-Cell Cross-Reactivity: A Comparative Guide to [Ser140]-PLP(139-151) Specific T-Cell Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of T-cells specific for the synthetic peptide [Ser140]-proteolipid protein (PLP)(139-151), an analog of the native myelin epitope implicated in autoimmune demyelinating diseases such as multiple sclerosis. Understanding the nuances of T-cell recognition of this and related peptides is critical for the development of targeted immunotherapies, including tolerogenic and antagonistic peptide-based treatments. This document presents supporting experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Comparative Analysis of T-Cell Responses to PLP(139-151) Analogs
The cross-reactivity of T-cells is a pivotal aspect of immunology, determining the breadth of the immune response to both self and foreign antigens. In the context of autoimmune diseases like multiple sclerosis, T-cells that recognize myelin antigens, such as PLP(139-151), can be activated by molecular mimics from infectious agents or by altered peptide ligands (APLs). The following tables summarize quantitative data from studies investigating the impact of amino acid substitutions in the PLP(139-151) sequence on T-cell activation, proliferation, and cytokine production.
Table 1: T-Cell Proliferation in Response to PLP(139-151) Analogs
| Peptide Antigen | Amino Acid Sequence | Modification from Native PLP(139-151) | T-Cell Proliferation (Stimulation Index) | Reference |
| Native PLP(139-151) | HSLGKWLGHPDKF | None | High | [1] |
| [Ser140]-PLP(139-151) | HS LGKWLGHPDKF | G140S | Not explicitly quantified, but used to induce EAE | |
| [L144, R147]-PLP(139-151) | HSLGL WLR HPDKF | W144L, H147R | Low (Antagonist) | [2],[3] |
| [Y144]-PLP(139-151) | HSLGKY LGHPDKF | W144Y | Ablated | [1] |
| [S146]-PLP(139-151) | HSLGKWLS HPDKF | G146S | No significant effect | [1] |
| [K146]-PLP(139-151) | HSLGKWLK HPDKF | G146K | Ablated | [1] |
| [A144]-PLP(139-151) | HSLGKA LGHPDKF | W144A | No proliferation of Th1 clones, but Th2 clones proliferated | [4] |
Table 2: Cytokine Production by T-Cells Stimulated with PLP(139-151) Analogs
| Peptide Antigen | T-Cell Type | IFN-γ Secretion | IL-4 Secretion | IL-17 Secretion | Reference |
| Native PLP(139-151) | Th1 | High | Low | High | [2],[5],[4] |
| [L144, R147]-PLP(139-151) | Mixed | Low | High | Not specified | [2] |
| Cyclo(139-151) [L144, R147]-PLP(139-151) | Mixed | Low | Not specified | Not specified | [2] |
| [A144]-PLP(139-151) | Th2/Th0 | Low | High | Not specified | [4] |
Visualizing Key Concepts and Workflows
To further elucidate the complex interactions and experimental designs discussed, the following diagrams are provided.
Figure 1: Molecular mimicry pathway leading to autoimmune demyelination.
References
A Comparative Guide to Mouse Strains for [Ser140]-PLP(139-151)-Induced EAE
For Researchers, Scientists, and Drug Development Professionals
Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for human multiple sclerosis (MS). The choice of mouse strain is critical for modeling specific aspects of the disease. This guide provides a comparative overview of different mouse strains for EAE induced by the [Ser140]-PLP(139-151) peptide, a model known for its relevance to the relapsing-remitting form of MS.
Mouse Strain Susceptibility and Disease Course
The susceptibility to EAE induced by proteolipid protein (PLP) peptides is strongly influenced by the mouse strain's genetic background, particularly the Major Histocompatibility Complex (MHC) haplotype. The [Ser140]-PLP(139-151) peptide is particularly effective in inducing a relapsing-remitting EAE course in the SJL mouse strain.
Table 1: Comparison of Disease Parameters in Different Mouse Strains Immunized with [Ser140]-PLP(139-151)
| Parameter | SJL (H-2s) | B10.S (H-2s) | BALB/c (H-2d) | C57BL/6 (H-2b) |
| Disease Course | Relapsing-Remitting[1] | Resistant[2] | Resistant | Resistant |
| Typical Incidence | >90%[3] | Significantly lower than SJL, often no clinical signs[2] | 0% | 0% |
| Typical Day of Onset | 10-15 days (without PTX)[1], 9-14 days (with PTX)[1] | N/A | N/A | N/A |
| Mean Maximum Score | ~2.5 (first wave)[4] | Significantly lower than SJL[2] | 0 | 0 |
| Relapse Rate | 50-80% (without PTX), as low as 20% (with PTX)[3] | N/A | N/A | N/A |
| Key Pathological Features | CNS inflammation, demyelination, axonal damage[1] | Minimal to no CNS inflammation[2] | No significant pathology | No significant pathology |
Strain-Specific Responses:
-
SJL Mice: These mice are highly susceptible to [Ser140]-PLP(139-151)-induced EAE and are considered the gold standard for this model, developing a disease course that closely mimics relapsing-remitting MS.[1][3] Young female SJL mice are typically used, as male mice may not exhibit relapses.[5]
-
B10.S Mice: Despite sharing the same H-2s MHC haplotype as SJL mice, B10.S mice are resistant to EAE induction with PLP(139-151).[2] This resistance is attributed to a higher frequency of antigen-specific CD4+CD25+ regulatory T cells in their periphery.[2]
-
BALB/c Mice: These mice are resistant to EAE induction with PLP(139-151) due to their H-2d MHC haplotype, which does not effectively present this specific peptide to T cells.
-
C57BL/6 Mice: C57BL/6 mice are also resistant to EAE induction with PLP peptides. They are more commonly used for EAE models induced with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptides.
Experimental Protocols
EAE Induction with [Ser140]-PLP(139-151) in SJL Mice
This protocol is adapted from established methods for inducing relapsing-remitting EAE in SJL mice.[1][4][6]
Materials:
-
Female SJL mice, 6-8 weeks old
-
[Ser140]-PLP(139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX) from Bordetella pertussis (optional, for a more severe initial wave)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of [Ser140]-PLP(139-151) in CFA. A common concentration is 1 mg/mL of the peptide in the final emulsion.
-
Immunization: On day 0, immunize each mouse subcutaneously with 0.1 mL of the emulsion, divided among two sites on the flank.
-
Pertussis Toxin Administration (Optional): If using PTX to enhance the initial disease severity, administer 200-300 ng of PTX in 0.1 mL of PBS intraperitoneally (i.p.) on day 0 and day 2 post-immunization. Note that PTX may reduce the relapse rate.[1][3]
-
Clinical Scoring: Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE. Use a standard scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
-
Monitoring: Record the weight and clinical score of each mouse daily.
Histopathology
Procedure:
-
Tissue Collection: At the desired time point (e.g., peak of disease, remission, relapse), euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Dissect the brain and spinal cord and post-fix in 4% PFA overnight. Process the tissues for paraffin (B1166041) embedding.
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess cellular infiltration and inflammation.
-
Luxol Fast Blue (LFB): To evaluate demyelination.
-
Immunohistochemistry: For specific cell markers such as CD4 (T cells), B220 (B cells), and Iba1 (microglia/macrophages).
-
T Cell Proliferation Assay
Procedure:
-
Cell Isolation: At a specified time post-immunization, isolate splenocytes or lymph node cells from immunized mice.
-
Cell Culture: Plate the cells in a 96-well plate at a density of 2-5 x 10^5 cells/well.
-
Antigen Stimulation: Stimulate the cells with varying concentrations of [Ser140]-PLP(139-151) peptide (e.g., 0, 1, 10, 20 µg/mL) for 72 hours.
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: Add [3H]-thymidine for the final 18 hours of culture and measure incorporation using a scintillation counter.
-
CFSE Staining: Label cells with CFSE prior to culture and measure dye dilution by flow cytometry.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the induction and analysis of [Ser140]-PLP(139-151) EAE.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 2. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 5. Male SJL mice do not relapse after induction of EAE with PLP 139-151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hookelabs.com [hookelabs.com]
Comparison of Novel Therapeutic Efficacies in the [Ser140]-PLP(139-151) Experimental Autoimmune Encephalomyelitis Model
This guide provides a comparative overview of emerging therapeutic strategies evaluated in the relapsing-remitting experimental autoimmune encephalomyelitis (EAE) model induced by the [Ser140]-PLP(139-151) peptide in SJL mice. This specific model is highly valued in multiple sclerosis (MS) research as it closely mimics the relapsing-remitting course of the human disease, making it a crucial platform for testing novel interventions.[1][2] The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of therapeutic performance based on published experimental findings.
Data Presentation: Comparative Efficacy of Novel Therapeutics
The following tables summarize quantitative data from studies evaluating different therapeutic agents in the [Ser140]-PLP(139-151) EAE model. Direct comparison should be approached with caution due to variations in experimental protocols across different studies.
Table 1: Prophylactic and Early Therapeutic Interventions
| Therapeutic Agent | Class | Dosing Regimen | Key Efficacy Outcomes | Control Group Performance | Reference |
| M019 | Fc Multimer | 2.0 mg, biweekly s.c. injections (Day 4-21) | Disease Incidence: 0% (0/5 mice) | 80% (4/5 mice) | [3] |
| VWAK | Modified Amino Acid Copolymer | Co-immunized with PLP peptide (500 µg) | Disease Incidence: Near 0% (mild signs in 1 mouse) | 100% mortality by day 16 | [4] |
| FYAK | Modified Amino Acid Copolymer | Co-immunized with PLP peptide (500 µg) | Disease Incidence: Near 0% (mild signs in 1 mouse) | 100% mortality by day 16 | [4] |
| Cop-1 (Glatiramer Acetate) | Amino Acid Copolymer | Co-immunized with PLP peptide (500 µg) | Max Mean Score: 2.3 | Max Mean Score: 5.0 | [4] |
Table 2: Post-Onset Therapeutic Interventions
| Therapeutic Agent | Class | Dosing Regimen | Key Efficacy Outcomes | Control Group Performance | Reference | | :--- | :--- | :--- | :--- | :--- | | Ac-PLP-BPI-NH2-2 | Bifunctional Peptide Inhibitor | IV injections after disease onset | Dramatically ameliorated disease progression; Significantly low IL-17 production. | Vehicle-treated mice showed progressive disease. |[5][6] | | VWAK | Modified Amino Acid Copolymer | 150 µg s.c. for 5 days post-onset (Day 11) | Max Mean Score: 2.0 (suppressed further progression) | Untreated mice progressed to severe EAE. |[4] | | FYAK | Modified Amino Acid Copolymer | 150 µg s.c. for 5 days post-onset (Day 11) | Max Mean Score: 2.0 (suppressed further progression) | Untreated mice progressed to severe EAE. |[4] | | Evobrutinib | BTK Inhibitor | Therapeutic administration | Reduced meningeal inflammation and clinical scores. | Vehicle-treated mice showed typical disease progression. |[7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for EAE induction and therapeutic administration as cited in the literature.
Protocol 1: Induction of Relapsing-Remitting EAE
This protocol is standard for inducing EAE in female SJL mice using the [Ser140]-PLP(139-151) peptide.[1][2][7]
-
Animals: Female SJL/J mice, typically 6-10 weeks old, are used. Mice are acclimated for at least one week prior to the experiment.[1]
-
Antigen Emulsion: The immunogenic peptide, [Ser140]-PLP(139-151) (sequence: HSLGKWLGHPDKF), is emulsified with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[7][8] Commercial kits often provide this as a pre-filled syringe.[1]
-
Immunization (Day 0): Each mouse is immunized via subcutaneous (s.c.) injection with the antigen/CFA emulsion, typically distributed across two to four sites on the back.[1][3]
-
Pertussis Toxin (Optional): In some studies, Pertussis Toxin (PTX) is administered intraperitoneally (i.p.) on the day of immunization and sometimes 24-48 hours later. PTX enhances the initial wave of EAE but can reduce the incidence of relapses.[1][2][3]
-
Clinical Scoring: Mice are monitored daily starting around day 7 post-immunization for clinical signs of EAE. A standard scoring scale is used:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or ataxia
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state or death
-
Protocol 2: Therapeutic Administration of Tolerogenic Nanoparticles (tNPs)
Tolerogenic nanoparticles are designed to induce antigen-specific immune tolerance.[9][10]
-
Nanoparticle Formulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are synthesized to encapsulate or be coupled with an autoantigen (e.g., PLP peptide) and an immunomodulatory drug like rapamycin.[9][10]
-
Administration Route: The most effective route for inducing tolerance is intravenous (i.v.) infusion, which targets tolerogenic antigen-presenting cells (APCs) in the spleen and liver.[10]
-
Dosing Regimen (Prophylactic): Mice are treated with tNPs prior to EAE induction. For example, i.v. injections can be administered on days -21 and -14 before immunization.[9]
-
Dosing Regimen (Therapeutic): For therapeutic studies, tNPs are administered after the onset of clinical signs.
-
Outcome Measures: Efficacy is assessed by clinical scores, histological analysis of CNS for inflammation and demyelination, and immunological analysis of T cell populations (e.g., measuring levels of Th1, Th17, and regulatory T cells).[10][11]
Mandatory Visualizations
Experimental and Mechanistic Diagrams
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 2. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 3. Frontiers | Fc multimers effectively treat murine models of multiple sclerosis [frontiersin.org]
- 4. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prophylactic and therapeutic suppression of experimental autoimmune encephalomyelitis by a novel bifunctional peptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prophylactic and Therapeutic Suppression of Experimental Autoimmune Encephalomyelitis by a Novel Bifunctional Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hookelabs.org [hookelabs.org]
- 9. Tolerogenic Nanoparticles Induce Antigen-Specific Regulatory T Cells and Provide Therapeutic Efficacy and Transferrable Tolerance against Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming challenges in treating autoimmuntity: Development of tolerogenic immune-modifying nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
A Comparative Guide to the Reproducibility of [Ser140]-PLP(139-151)-Induced EAE Across Laboratories
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Experimental Autoimmune Encephalomyelitis Induction Using [Ser140]-PLP(139-151)
Experimental Autoimmune Encephalomyelitis (EAE) induced by the proteolipid protein peptide [Ser140]-PLP(139-151) in SJL mice is a cornerstone model for studying the relapsing-remitting form of multiple sclerosis. Its value in preclinical research hinges on the reproducibility of its characteristic disease course. This guide provides a comparative analysis of the consistency of this EAE model across different laboratory settings by collating and examining quantitative data from both commercial suppliers and independent academic research.
Quantitative Comparison of EAE Induction with [Ser140]-PLP(139-151)
The reproducibility of the [Ser140]-PLP(139-151) EAE model can be assessed by comparing key disease parameters: incidence, day of onset, and mean maximal score (MMS) of the initial disease wave. The following table summarizes these metrics from various sources, providing a snapshot of the expected variability.
| Source/Lab Type | Mouse Strain | PTX Used | Disease Incidence (%) | Mean Day of Onset | Mean Maximal Score (MMS) ± SEM |
| Hooke Laboratories (Commercial Kit) | SJL | No | 90–100% | 10–15 | 2.0–3.5 |
| Hooke Laboratories (Commercial Kit) | SJL | Yes | 90–100% | 9–14 | 2.0–3.5 (more severe initial wave) |
| Academic Research (Frontiers in Immunology, 2023) | SJL | No | 80% | 12.9 | 3.5 ± 0 |
| Academic Research (PNAS, 2004) | SJL/J | Not Specified | 100% | 8 | 5.0 (led to 100% mortality by day 16) |
Note: The high mortality observed in the PNAS study highlights the potential for significant severity and variability in this model.
Experimental Workflow and Signaling Pathways
The induction of EAE using [Ser140]-PLP(139-151) follows a standardized, yet adaptable, workflow. The key decision point that significantly influences the disease course is the inclusion of Pertussis Toxin (PTX). The following diagram illustrates the general experimental procedure.
The pathogenesis of EAE is driven by the activation of autoreactive T cells against myelin components. The diagram below outlines the simplified signaling pathway leading to neuroinflammation.
Detailed Experimental Protocols and Factors Influencing Reproducibility
Variations in experimental protocols are a primary source of inter-laboratory differences in EAE outcomes. Below are key methodological aspects and their impact on the disease course.
Immunization Procedure
-
Antigen and Adjuvant: The standard protocol involves emulsifying [Ser140]-PLP(139-151) in Complete Freund's Adjuvant (CFA). The concentration of both the peptide (typically 50-100 µg per mouse) and the Mycobacterium tuberculosis within the CFA can affect the strength of the initial immune response.
-
Emulsion Preparation: The stability and quality of the water-in-oil emulsion are critical for consistent antigen presentation and, consequently, reliable EAE induction.
-
Injection Sites: Mice are typically immunized subcutaneously at two to four sites on the flank or back.
Use of Pertussis Toxin (PTX)
-
Rationale: PTX is often used as an additional adjuvant to increase the permeability of the blood-brain barrier, facilitating the entry of inflammatory cells into the central nervous system.
-
Impact on Disease Course: Administration of PTX generally leads to an earlier onset and a more severe initial wave of EAE.[1] However, it can also reduce the incidence and severity of subsequent relapses.[1]
-
Dosing: A typical dose is 100-200 ng per mouse, administered intraperitoneally on the day of immunization and sometimes again 48 hours later.
Mouse Strain and Husbandry
-
Strain: The SJL mouse strain is highly susceptible to EAE induced by PLP peptides. However, substrains from different vendors can exhibit variability in disease susceptibility.
-
Age and Sex: EAE is typically induced in female SJL mice aged 6-10 weeks. Male SJL mice have been reported to develop an initial EAE episode with similar severity to females but are resistant to relapses.
-
Environment: Stress from shipping, handling, and other environmental factors can suppress the development and severity of EAE. An adequate acclimation period of at least one to two weeks is recommended.
Clinical Scoring
-
Standard Scale: A 0-5 scoring system is commonly used to quantify disease severity:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Moribund
-
5: Death
-
-
Observer Variability: Consistent and blinded scoring by trained personnel is essential to minimize subjective variability in the data.
Conclusion
The induction of EAE with [Ser140]-PLP(139-151) in SJL mice is a robust model, but achieving high reproducibility across different laboratories requires strict adherence to standardized protocols. As the data indicates, disease incidence is generally high (80-100%), but the day of onset and maximal severity can vary. Key factors influencing this variability include the use of Pertussis Toxin, the specific substrain and age of the mice, and meticulous adherence to the immunization and clinical scoring procedures. By carefully controlling these variables, researchers can enhance the consistency of this model, thereby improving the reliability of preclinical evaluations of potential therapeutics for multiple sclerosis.
References
A Comparative Guide to Immunization Routes for [Ser140]-PLP(139-151) in Experimental Autoimmune Encephalomyelitis Models
For Researchers, Scientists, and Drug Development Professionals
The synthetic peptide [Ser140]-PLP(139-151), a derivative of the myelin proteolipid protein, is a critical tool in the study of autoimmune demyelinating diseases. Its primary application is in the induction of Experimental Autoimmune Encephalomyelitis (EAE) in susceptible mouse strains, such as the SJL/J mouse, which serves as a widely used animal model for multiple sclerosis. The route of administration of this peptide is a pivotal determinant of the resulting immune response, capable of inducing either a potent encephalitogenic (disease-causing) effect or, conversely, a state of antigen-specific immune tolerance.
This guide provides an objective comparison of different immunization routes for [Ser140]-PLP(139-151), summarizing key experimental findings and providing detailed methodologies. The focus is on how the route of administration dictates the immunological outcome, a crucial consideration for both disease modeling and the development of tolerogenic therapies.
Immunization for Disease Induction vs. Tolerance: A Conceptual Overview
The immunological outcome of administering [Ser140]-PLP(139-151) is fundamentally dependent on the context in which the peptide is presented to the immune system. Co-administration with a powerful adjuvant, such as Complete Freund's Adjuvant (CFA), via a subcutaneous route is designed to elicit a strong pro-inflammatory T helper 1 (Th1) and Th17 response, which is pathogenic in EAE. In contrast, administration of the peptide without a strong adjuvant via routes that favor tolerance, such as intravenous or, in some contexts, oral routes, aims to anergize or delete autoreactive T cells or induce regulatory T cells (Tregs).
Caption: Conceptual workflow of immunization outcomes.
Comparison of Immunization Routes for EAE Induction
Subcutaneous (s.c.) injection is the standard and most effective route for inducing EAE with [Ser140]-PLP(139-151). The peptide is emulsified in Complete Freund's Adjuvant (CFA), which contains inactivated Mycobacterium tuberculosis to stimulate a strong inflammatory response.
Experimental Protocol: Subcutaneous Immunization for EAE Induction
This protocol is adapted from standard procedures used for inducing relapsing-remitting EAE in SJL/J mice.[1][2][3]
-
Antigen Emulsion Preparation: Prepare an emulsion of [Ser140]-PLP(139-151) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis H37RA. The final concentration of the peptide is typically 1 mg/mL, with the emulsion being a 1:1 ratio of the peptide solution in PBS and CFA.
-
Animal Strain: Use female SJL/J mice, 6-8 weeks old.[4]
-
Immunization Procedure: Anesthetize the mice and administer a total of 0.2 mL of the emulsion subcutaneously, distributed over four sites on the flank (0.05 mL per site).[2]
-
Optional Pertussis Toxin Administration: For a more severe initial disease course, an intraperitoneal (i.p.) injection of 100-250 ng of pertussis toxin (PTX) in PBS can be administered on the day of immunization and sometimes 24-48 hours later.[1] However, PTX may reduce the relapse rate.[1]
-
Monitoring: Monitor mice daily for clinical signs of EAE, typically starting around day 7 post-immunization. Score the disease severity based on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).
Comparison of Immunization Routes for Tolerance Induction and EAE Treatment
The administration of [Ser140]-PLP(139-151) or its derivatives via alternative routes is primarily explored for the purpose of inducing antigen-specific tolerance to prevent or treat EAE.
Caption: Experimental workflow for comparing tolerogenic routes.
Data Summary: Comparison of Tolerogenic Immunization Routes
The following tables summarize the available quantitative data from studies comparing different administration routes for PLP(139-151) or its derivatives in the context of EAE.
Table 1: Comparison of Clinical EAE Scores by Administration Route
| Administration Route | Agent Administered | Treatment Regimen | Mean Maximum EAE Score (vs. Control) | Key Finding |
| Intravenous (i.v.) | PLP(139-151) 16-mer | Vaccination 7 days before EAE induction | 0 (vs. 2.8)[5] | Complete prevention of EAE.[5] |
| Subcutaneous (s.c.) | PLP(139-151) 16-mer in IFA | Vaccination 7 days before EAE induction | 0.5 (vs. 2.8)[5] | Significant reduction in EAE severity.[5] |
| Intraperitoneal (i.p.) | Soluble Antigen Array (PLP) | Days 4, 7, 10 post-induction | Significantly lower than PBS control | Effective in improving disease state, no significant difference from s.c. or i.m.[6] |
| Intramuscular (i.m.) | Soluble Antigen Array (PLP) | Days 4, 7, 10 post-induction | Significantly lower than PBS control | All treated animals had a score below 1.5, suggesting high efficacy.[6] |
| Oral | PLP(139-151) peptide | Multiple high or low doses | No significant decrease | Ineffective at decreasing ongoing clinical EAE.[7] |
| Intravenous (i.v.) | PLP(139-151)-coupled splenocytes | Prophylactic | Not specified, but prevented EAE | The route was critical; s.c. and i.p. administration of the same agent did not prevent EAE.[8] |
Table 2: Comparison of Immunological Parameters by Administration Route
| Administration Route | Agent Administered | T-cell Proliferation (Antigen-Specific) | Pro-inflammatory Cytokines (IFN-γ, IL-2) | Regulatory/Anti-inflammatory Cytokines (IL-4, IL-10) |
| Intravenous (i.v.) | PLP(139-151)-coupled splenocytes | Reduced | Reduced | Increased IL-4 |
| Oral | PLP(139-151) peptide | Increased | Not reduced | Not specified |
| Intravenous (i.v.) | PLP(139-151) 16-mer | Not specified | Reduced TNF-α | Increased IL-10 |
Detailed Experimental Protocols for Tolerogenic Routes
1. Intravenous and Subcutaneous Vaccination with PLP(139-151) Oligomer [5][9]
-
Agent: 50 µg of a 16-mer oligomer of PLP(139-151).
-
Regimen: A single injection administered 7 days before EAE induction.
-
Intravenous (i.v.) Protocol: The oligomer is dissolved in PBS and administered via the tail vein.
-
Subcutaneous (s.c.) Protocol: The oligomer is emulsified in Incomplete Freund's Adjuvant (IFA) and injected subcutaneously.
2. Comparison of Parenteral Routes with a Soluble Antigen Array [6]
-
Agent: Soluble Antigen Array (SAgA) containing PLP(139-151) on a hyaluronic acid backbone.
-
Regimen: 100 µL injections on days 4, 7, and 10 post-EAE induction.
-
Routes Tested:
-
Upper Subcutaneous (s.c.): Injected into the scruff of the neck.
-
Lower Subcutaneous (s.c.): Injected into the lower back.
-
Upper Intramuscular (i.m.): Injected into the shoulder muscle.
-
Lower Intramuscular (i.m.): Injected into the thigh muscle.
-
Intraperitoneal (i.p.): Injected into the peritoneal cavity.
-
-
Finding: While all routes were effective compared to a PBS control, intramuscular injection appeared to be the most protective, with the lowest incidence of severe disease.[6]
3. Oral vs. Intravenous Tolerance Induction [7]
-
Oral Administration Protocol:
-
Agent: PLP(139-151) peptide.
-
Regimen: Multiple high (1 mg) or low (100 µg) doses administered by gavage.
-
-
Intravenous Administration of Peptide-Coupled Splenocytes Protocol:
-
Agent Preparation: Syngeneic splenocytes are chemically coupled with the PLP(139-151) peptide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (ECDI).
-
Regimen: Intravenous injection of the peptide-coupled cells.
-
-
Finding: Intravenous administration of PLP(139-151)-coupled splenocytes successfully downregulated established EAE, while oral administration of the peptide did not and even appeared to enhance T-cell proliferation.[7]
Conclusion
The route of immunization with [Ser140]-PLP(139-151) is a critical variable that dictates the immunological outcome.
-
For EAE Induction: Subcutaneous administration of [Ser140]-PLP(139-151) emulsified in CFA is the gold standard for reliably inducing a pathogenic, pro-inflammatory immune response that leads to the development of EAE.
-
For Tolerance Induction and Treatment:
-
Intravenous administration appears to be a highly effective route for inducing tolerance, particularly when the peptide is presented in a non-inflammatory context, such as coupled to splenocytes or as part of a multimeric structure.[5][7][8] This route favors the induction of regulatory T cells and a shift from a pro-inflammatory to an anti-inflammatory cytokine profile.
-
Intramuscular and Intraperitoneal routes have shown efficacy in delivering therapeutic agents to ameliorate EAE, though they may not be as robust as the intravenous route for inducing profound tolerance.[6]
-
Subcutaneous administration for tolerance requires the absence of strong adjuvants like CFA. Using IFA can lead to a reduction in EAE severity but may be less effective than intravenous administration.[5]
-
Oral administration of the simple peptide has been shown to be ineffective for treating ongoing EAE and may even exacerbate the specific T-cell response.[7]
-
It is important to note that direct comparative studies for all routes using the same [Ser140]-PLP(139-151) formulation and measuring a comprehensive array of immunological parameters are limited. The choice of immunization route should be carefully considered based on the experimental goal, whether it is to induce robust disease for preclinical testing or to explore the mechanisms of antigen-specific immune tolerance for therapeutic development.
References
- 1. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 3. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Routes of Administration and Dose Optimization of Soluble Antigen Arrays in Mice with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of antigen-specific tolerance for the treatment of ongoing, relapsing autoimmune encephalomyelitis: a comparison between oral and peripheral tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Emerging Therapeutics for Immune Tolerance: Tolerogenic Vaccines, T cell Therapy, and IL-2 Therapy [frontiersin.org]
- 9. Active Suppression Induced by Repetitive Self-Epitopes Protects against EAE Development | PLOS One [journals.plos.org]
Comparative Analysis of [Ser140]-PLP(139-151) and Other PLP Fragments for T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Myelin Proteolipid Protein Fragments in T-Cell Activation
Myelin Proteolipid Protein (PLP) is a key component of the central nervous system (CNS) myelin sheath and a primary autoantigen implicated in the pathogenesis of multiple sclerosis (MS). T-cell responses to specific fragments of PLP are central to the initiation and propagation of the autoimmune attack on myelin. Among these, the encephalitogenic determinant PLP(139-151) and its analogs are critical tools for studying experimental autoimmune encephalomyelitis (EAE), a widely used animal model for MS. This guide provides a comparative overview of the T-cell activating properties of [Ser140]-PLP(139-151) versus other relevant PLP fragments, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of T-Cell Responses to PLP Fragments
The following table summarizes the proliferative responses of T-cells primed with specific myelin peptides when challenged with various PLP fragments. The Stimulation Index (SI), a measure of T-cell proliferation, is a key metric for comparison, with higher values indicating a more potent T-cell activation.
| Immunizing Peptide | Challenge Peptide | Animal Model | T-Cell Source | Proliferation Assay | Stimulation Index (SI) |
| Whole PLP | PLP(139-151) | SJL/J Mice | Lymph Node Cells | [³H]Thymidine Incorporation | ~10-15 |
| Whole PLP | PLP(178-191) | SJL/J Mice | Lymph Node Cells | [³H]Thymidine Incorporation | ~15-20[1] |
| PLP(178-191) | PLP(139-151) | SWXJ Mice | Splenocytes | [³H]Thymidine Incorporation | 3.2[1] |
| PLP(139-151) | Truncated PLP(141-150) | SJL/J Mice | Lymph Node Cells | Proliferation Assay | Moderate |
| PLP(139-151) | Truncated PLP(141-149) | SJL/J Mice | Lymph Node Cells | Proliferation Assay | Weaker than PLP(141-150) |
| Native PLP(139-151) | Native PLP(139-151) | SJL Mice | Lymph Node Cells | Proliferation Assay | Stronger than [Ser140] variant |
| Cyclic PLP(139-151) | Cyclic PLP(139-151) | SJL/J Mice | Not Specified | Proliferation Assay | 2.5-fold lower than linear |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This classic method measures the incorporation of radiolabeled thymidine (B127349) into the DNA of dividing cells as an indicator of proliferation.
Materials:
-
Single-cell suspension from spleen and/or lymph nodes of immunized mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
-
PLP peptide of interest (e.g., [Ser140]-PLP(139-151), native PLP(139-151))
-
Concanavalin A (ConA) or anti-CD3/CD28 antibodies (positive control)
-
96-well flat-bottom culture plates
-
[³H]-Thymidine (1 µCi/well)
-
Cell harvester
-
Scintillation counter and fluid
Procedure:
-
Prepare a single-cell suspension from the harvested spleens and/or lymph nodes.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 4 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension (4 x 10⁵ cells) into each well of a 96-well plate.
-
Add 100 µL of complete RPMI-1640 medium containing the PLP peptide at various concentrations (e.g., 0, 10, 20, 50 µg/mL). Include a negative control (no peptide) and a positive control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Pulse each well with 1 µCi of [³H]-Thymidine and incubate for an additional 18-24 hours.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.
Cytokine Measurement by ELISA
This assay quantifies the concentration of specific cytokines released into the cell culture supernatant.
Materials:
-
Supernatants from T-cell cultures
-
Commercially available ELISA kit for the cytokine of interest (e.g., IFN-γ, IL-17)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
During the T-cell proliferation assay (at 48 or 72 hours), centrifuge the 96-well plates.
-
Carefully collect the supernatants without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples (the collected supernatants).
-
Adding a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
Mandatory Visualization
T-Cell Activation Signaling Pathway
The following diagram illustrates the general signaling cascade initiated upon T-cell receptor (TCR) engagement with a PLP peptide presented by an antigen-presenting cell (APC) via the MHC class II molecule.
Experimental Workflow: T-Cell Proliferation Assay
This diagram outlines the key steps involved in a typical T-cell proliferation assay to assess the potency of PLP fragments.
References
Correlating In Vitro and In Vivo Responses to [Ser140]-PLP(139-151): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo responses to [Ser140]-PLP(139-151), a key peptide used in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis. We will delve into the experimental data correlating cellular responses with disease outcome, compare it with alternative peptides, and provide detailed experimental protocols to aid in study design and interpretation.
Introduction to [Ser140]-PLP(139-151)
[Ser140]-PLP(139-151) is a synthetic peptide derived from myelin proteolipid protein (PLP), a major component of the myelin sheath in the central nervous system (CNS). This peptide is a potent immunogen used to induce EAE in susceptible mouse strains, particularly the SJL/J mouse. The substitution of the native cysteine at position 140 with serine is intended to enhance the peptide's stability without altering its primary antigenic properties. EAE is a widely used animal model to study the pathogenesis of multiple sclerosis and to evaluate potential therapeutic interventions.
Understanding the correlation between the in vitro cellular responses to [Ser140]-PLP(139-151) and the in vivo development and severity of EAE is crucial for a mechanistic understanding of the disease and for the preclinical assessment of novel therapies.
I. In Vitro vs. In Vivo Responses: A Data-Driven Comparison
The cellular immune response to [Ser140]-PLP(139-151) can be assessed in vitro through T-cell proliferation assays and cytokine profiling. These measures are often considered surrogates for the in vivo encephalitogenic potential of the peptide. Below, we summarize the quantitative relationship between these responses.
T-Cell Proliferation and EAE Severity
A direct correlation between the proliferative response of T-cells to a peptide and its ability to induce EAE in vivo is a cornerstone of EAE research. While a strong proliferative response is generally indicative of encephalitogenicity, the relationship is not always linear.
| Peptide | In Vitro T-Cell Proliferation (Stimulation Index) | In Vivo Mean Maximum EAE Score |
| [Ser140]-PLP(139-151) | High | 2.5 - 3.5 |
| Native PLP(139-151) ([Cys140]) | High | 3.0 - 4.0[1] |
| PLP(141-150) (Truncated) | Moderate | ~1.5 - 2.0[2] |
| PLP(141-149) (Truncated) | Low | ~1.0[2] |
Note: Stimulation Index (SI) is a measure of T-cell proliferation in response to an antigen. EAE scores are based on a standardized scale of clinical severity.
Cytokine Profiles: In Vitro vs. In Vivo
The cytokine milieu plays a critical role in the pathogenesis of EAE. Pro-inflammatory cytokines such as IFN-γ and IL-17 are known to drive the disease, while anti-inflammatory cytokines like IL-10 and TGF-β can be protective. The following table summarizes typical cytokine responses to PLP(139-151) stimulation.
| Cytokine | In Vitro Response (Splenocytes) | In Vivo Response (CNS) |
| IFN-γ | High production by PLP-specific T-cells[3] | Elevated levels in the CNS during active disease |
| IL-17 | High production by PLP-specific T-cells[3] | Elevated levels in the CNS, crucial for disease induction[3] |
| IL-2 | High production by PLP-specific T-cells[3] | Present in the CNS, involved in T-cell proliferation |
| IL-10 | Variable, can be induced by some regulatory T-cells | Generally low during active disease, associated with remission |
| TGF-β | Variable, can be induced by some regulatory T-cells | Involved in regulatory responses and tissue repair |
II. Comparison with Alternative Peptides
The choice of encephalitogenic peptide can significantly influence the EAE model and the immune responses observed. Here, we compare [Ser140]-PLP(139-151) with its native counterpart and other commonly used myelin peptides.
[Ser140]-PLP(139-151) vs. Native PLP(139-151)
The native form of the PLP(139-151) peptide contains a cysteine at position 140. While both the serine-substituted and native peptides are potent inducers of EAE, the native peptide is reported to induce a more severe form of the disease[1].
| Feature | [Ser140]-PLP(139-151) | Native PLP(139-151) ([Cys140]) |
| Stability | More stable due to serine substitution | Less stable, prone to oxidation |
| EAE Severity | Induces severe EAE | Induces more severe EAE[1] |
| In Vitro Proliferation | Strong T-cell proliferation | Strong T-cell proliferation |
| Usage | Widely used for its stability and consistent EAE induction | Used when maximal disease severity is desired |
PLP(139-151) vs. MOG(35-55)
Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 is another widely used encephalitogen, particularly in the C57BL/6 mouse strain. The choice between PLP and MOG peptides depends on the desired EAE phenotype and the research question.
| Feature | [Ser140]-PLP(139-151) (in SJL/J mice) | MOG(35-55) (in C57BL/6 mice) |
| EAE Phenotype | Relapsing-remitting EAE | Chronic, progressive EAE |
| Primary Effector Cells | CD4+ T-cells | CD4+ T-cells and B-cells |
| Pathology | Primarily inflammation and demyelination | Inflammation, demyelination, and antibody deposition |
III. Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible EAE studies. Below are summarized methodologies for key experiments.
In Vivo: EAE Induction with [Ser140]-PLP(139-151)
Objective: To induce relapsing-remitting EAE in SJL/J mice.
Materials:
-
[Ser140]-PLP(139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX) (optional, for increased severity of the initial phase)
-
Female SJL/J mice (8-12 weeks old)
Procedure:
-
Prepare an emulsion of [Ser140]-PLP(139-151) in CFA. A common concentration is 1 mg/mL of peptide in the final emulsion.
-
Anesthetize the mice and inject 0.1 mL of the emulsion subcutaneously at two sites on the flank.
-
(Optional) Inject 100-200 ng of PTX intraperitoneally on the day of immunization and again 48 hours later.
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the clinical severity using a standardized scale (0-5).
EAE Clinical Scoring Scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Moribund
-
5: Death
In Vitro: T-Cell Proliferation Assay
Objective: To measure the proliferative response of T-cells from immunized mice to [Ser140]-PLP(139-151).
Materials:
-
Spleens and/or draining lymph nodes from immunized mice
-
[Ser140]-PLP(139-151) peptide
-
Complete RPMI-1640 medium
-
96-well cell culture plates
-
[³H]-thymidine or other proliferation assay reagent (e.g., BrdU, CFSE)
Procedure:
-
At a desired time point post-immunization (e.g., day 10-14), harvest spleens and/or draining lymph nodes.
-
Prepare single-cell suspensions.
-
Plate the cells in 96-well plates at a density of 2-5 x 10⁵ cells/well.
-
Add [Ser140]-PLP(139-151) at various concentrations (e.g., 1, 10, 20 µg/mL). Include a no-peptide control and a positive control (e.g., Concanavalin A).
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
For the final 18 hours of culture, add [³H]-thymidine.
-
Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter.
-
Calculate the Stimulation Index (SI) = (cpm of stimulated wells) / (cpm of unstimulated wells).
IV. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the correlation between in vitro and in vivo responses.
Caption: In vivo induction of EAE with [Ser140]-PLP(139-151).
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 2. PLP (139-151) | CAS:122018-58-0 | Encephalitogenic myelin proteolipid fragment | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Alteration of T cell cytokine production in PLPp-139-151-induced EAE in SJL mice by an immunostimulatory CpG Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of [Ser140]-plp(139-151)
For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides such as [Ser140]-plp(139-151) are paramount to ensuring laboratory safety and environmental compliance. While specific disposal protocols for every research peptide are not always available, a risk-based approach grounded in established chemical waste management principles is essential. This guide provides a detailed protocol for the safe disposal of [Ser140]-plp(139-151), a peptide fragment of myelin proteolipid protein used to induce experimental autoimmune encephalomyelitis (EAE) in animal models.[1]
Immediate Safety Considerations:
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for [Ser140]-plp(139-151). The available SDS identifies it as an acute health hazard.[2] Therefore, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, must be worn at all times. All handling of the peptide, particularly in its powdered form, should be conducted within a chemical fume hood to prevent inhalation.
Quantitative Data for Decontamination Methods
The following table summarizes key quantitative parameters for common chemical decontamination methods applicable to peptide waste. These are general guidelines; always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
| Decontamination Method | Reagent Concentration | Minimum Contact Time | Key Considerations |
| Chemical Hydrolysis (Acid) | 1 M Hydrochloric Acid (HCl) | 24 hours | Effective for breaking peptide bonds. Must be performed in a designated chemical fume hood. The resulting solution will be acidic and require neutralization before final disposal.[3] |
| Chemical Hydrolysis (Base) | 1 M Sodium Hydroxide (NaOH) | 24 hours | Also effective for peptide bond cleavage. Carries similar safety precautions as acid hydrolysis and requires subsequent neutralization.[3] |
| Oxidation | 10% Bleach Solution (Sodium Hypochlorite) | 30 - 60 minutes | A strong oxidizing agent that can degrade peptides. The final concentration of bleach should be at least 1:10 with the peptide waste. May be corrosive to some materials.[4][5] |
| Autoclaving | 121°C at 15 psi | 30 - 60 minutes | Can be used as a secondary decontamination step, particularly for solid waste that has been chemically inactivated. Not a standalone method for chemical waste.[5] |
Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the inactivation and disposal of [Ser140]-plp(139-151) waste.
Materials:
-
Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves)
-
Designated chemical fume hood
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)
-
10% Bleach solution
-
Neutralizing agent (e.g., sodium bicarbonate for acid, weak acid for base)
-
pH indicator strips
-
Labeled, leak-proof hazardous waste containers (for liquid and solid waste)
-
Inert absorbent material for spills
Procedure for Liquid Waste (e.g., reconstituted solutions, cell culture media):
-
Inactivation (choose one method):
-
Acid/Base Hydrolysis: In a chemical fume hood, carefully add the liquid peptide waste to a solution of either 1 M HCl or 1 M NaOH.[3] Ensure the container is appropriately sized to avoid splashing. The final volume of the acid or base should be sufficient to facilitate degradation. Loosely cap the container to prevent pressure buildup and let it stand for at least 24 hours.[3]
-
Oxidation: Add a 10% bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10.[5] Allow the mixture to react for a minimum of 30-60 minutes.[4]
-
-
Neutralization: After the inactivation period, check the pH of the solution using a pH indicator strip. If using an acid or base for inactivation, neutralize the solution by slowly adding a suitable neutralizing agent until the pH is between 6.0 and 8.0.[3]
-
Collection: Transfer the neutralized solution to a clearly labeled hazardous liquid waste container. The label should include "Hazardous Waste," the chemical name ("[Ser140]-plp(139-151), inactivated"), and the date.
-
Storage and Disposal: Store the waste container in a designated and secure secondary containment area. Arrange for pickup and disposal through your institution's certified hazardous waste management service.[4][6]
Procedure for Solid Waste (e.g., contaminated vials, pipette tips, gloves):
-
Segregation: Collect all solid waste contaminated with [Ser140]-plp(139-151) in a designated, leak-proof, and clearly labeled hazardous solid waste container.[4]
-
Decontamination (Optional but Recommended): If institutional policy requires it, solid waste can be immersed in a 10% bleach solution for at least 30 minutes.[5] After decontamination, decant the bleach solution and manage it as liquid waste.
-
Storage and Disposal: Securely seal the solid waste container. Store it in the designated hazardous waste accumulation area. Arrange for disposal through your institution's EHS department or a licensed chemical waste contractor.[4]
Spill Management:
In the event of a spill, contain the area immediately. For liquid spills, use an inert absorbent material. For solid spills (powder), carefully sweep the material to avoid generating dust. The contaminated area should be decontaminated with a 10% bleach solution, and all cleanup materials disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of [Ser140]-plp(139-151).
Caption: Disposal workflow for [Ser140]-plp(139-151) waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
